molecular formula C15H22O2 B8154270 [5-(Allyloxy)pentyl]benzyl ether

[5-(Allyloxy)pentyl]benzyl ether

Cat. No.: B8154270
M. Wt: 234.33 g/mol
InChI Key: XJIJUOLQJVOETK-UHFFFAOYSA-N
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Description

[5-(Allyloxy)pentyl]benzyl ether is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-prop-2-enoxypentoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-11-16-12-7-4-8-13-17-14-15-9-5-3-6-10-15/h2-3,5-6,9-10H,1,4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIJUOLQJVOETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of [5-(Allyloxy)pentyl]benzyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: [5-(Allyloxy)pentyl]benzyl ether

Executive Summary

This compound (CAS RN: 350255-00-4) is a heterobifunctional ether utilized primarily as a flexible linker and orthogonal protecting group scaffold in organic synthesis and drug delivery systems. Its structure—comprising a lipophilic pentyl spacer terminated by a benzyl ether and an allyl ether—offers unique "orthogonal reactivity." This allows researchers to selectively manipulate one end of the molecule (e.g., thiol-ene click chemistry on the allyl group) while maintaining the stability of the other (benzyl protection), or vice versa. This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in supramolecular chemistry.

Structural Analysis & Physicochemical Properties

The molecule (


) is characterized by a five-carbon alkyl chain acting as a hydrophobic spacer between an aromatic benzyl moiety and an olefinic allyl moiety.

Table 1: Physicochemical Profile

PropertyValue / DescriptionNote
IUPAC Name (({[5-(Allyloxy)pentyl]oxy}methyl)benzeneAlso: 1-(Benzyloxy)-5-(allyloxy)pentane
CAS Number 350255-00-4
Molecular Formula

Molecular Weight 234.34 g/mol
Appearance Colorless to pale yellow oilLiquid at room temperature
LogP (Predicted) ~4.2 ± 0.4Highly lipophilic
Boiling Point ~320°C (760 mmHg)Predicted; distillable under high vacuum
Solubility DCM, THF, Ethyl Acetate, TolueneInsoluble in water
Spectroscopic Signature (Predicted)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.35–7.25 (m, 5H, Ar-H )
      
    • 
       5.95 (ddt, 1H, -CH=CH -CH
      
      
      
      )
    • 
       5.30–5.15 (m, 2H, =CH
      
      
      
      )
    • 
       4.50 (s, 2H, Ph-CH
      
      
      
      -O)
    • 
       3.96 (dt, 2H, Allyl-O-CH
      
      
      
      )
    • 
       3.48 (t, 4H, O-CH
      
      
      
      -(CH
      
      
      )
      
      
      -CH
      
      
      -O)
    • 
       1.68–1.40 (m, 6H, Pentyl chain)
      

Synthetic Protocols

The synthesis of this compound is most reliably achieved via a Williamson ether synthesis. This protocol prioritizes the mono-functionalization of 1,5-pentanediol to ensure high yield and purity.

Method A: Stepwise Williamson Ether Synthesis (Recommended)

Rationale: This route minimizes the formation of bis-benzyl or bis-allyl byproducts.

Reagents: 1,5-Pentanediol, Sodium Hydride (NaH), Benzyl Bromide (BnBr), Allyl Bromide.

Step 1: Mono-benzylation

  • Suspend NaH (1.1 eq, 60% dispersion) in anhydrous THF at 0°C under Argon.

  • Add 1,5-pentanediol (3.0 eq) dropwise. Note: Excess diol prevents bis-alkylation.

  • Stir for 30 min, then add Benzyl Bromide (1.0 eq) dropwise.

  • Warm to RT and stir for 12 hours.

  • Workup: Quench with

    
    , extract with EtOAc. Purify via column chromatography (Hexane/EtOAc) to isolate 5-(Benzyloxy)pentan-1-ol .
    

Step 2: Allylation

  • Dissolve 5-(Benzyloxy)pentan-1-ol (1.0 eq) in anhydrous THF/DMF (4:1).

  • Add NaH (1.5 eq) at 0°C. Stir for 30 min.

  • Add Allyl Bromide (1.2 eq) dropwise.

  • Stir at RT for 4–6 hours.

  • Workup: Quench with water, extract with Et

    
    O.
    
  • Purification: Silica gel chromatography (0

    
     10% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • TLC: The product (

    
     in 4:1 Hex/EtOAc) should be less polar than the intermediate alcohol (
    
    
    
    ).
  • IR: Disappearance of the broad O-H stretch (~3400 cm

    
    ) and appearance of C=C stretch (~1640 cm
    
    
    
    ).

Reactivity & Orthogonal Utility

The core value of this molecule lies in its orthogonality . The benzyl ether and allyl ether respond to completely different chemical triggers, allowing for controlled, stepwise molecular assembly.

Visualizing the Orthogonal Strategy

ReactivityMap cluster_legend Chemo-Selectivity Logic Center This compound (Core Scaffold) Allyl_Rxn Allyl Functionalization Center->Allyl_Rxn Targeting C=C Bn_Rxn Benzyl Deprotection Center->Bn_Rxn Targeting C-O-Bn ThiolEne Thiol-Ene Click (S-C Bond Formation) Allyl_Rxn->ThiolEne R-SH / Radical RCM Ring-Closing Metathesis (Cyclization) Allyl_Rxn->RCM Grubbs Cat. Epox Epoxidation (Oxirane) Allyl_Rxn->Epox mCPBA Alcohol Free Alcohol (-OH Release) Bn_Rxn->Alcohol H2 / Pd-C or BCl3 Oxidation Oxidation to Aldehyde/Acid Alcohol->Oxidation Dess-Martin Allyl group is stable to Hydrogenolysis Allyl group is stable to Hydrogenolysis Benzyl group is stable to Metathesis/Radicals Benzyl group is stable to Metathesis/Radicals

Figure 1: Orthogonal reactivity map demonstrating independent functionalization pathways for the allyl and benzyl termini.

Mechanistic Insights
  • Allyl Terminus (Electrophilic/Radical Acceptor):

    • Thiol-Ene Click: Reacts with thiols under UV/radical conditions to form thioethers. Used for bioconjugation or polymer crosslinking.

    • Metathesis: Acts as an olefin partner in Cross-Metathesis (CM) or Ring-Closing Metathesis (RCM) to build macrocycles.

  • Benzyl Terminus (Protecting Group):

    • Stability: Resistant to basic conditions, nucleophiles (Grignards, lithiates), and reducing agents (LiAlH

      
      ).
      
    • Cleavage: Selectively removed via catalytic hydrogenolysis (

      
      ) to reveal a primary alcohol, which can then be converted to an acid, amine, or ester.
      

Applications in Drug Development

  • PROTAC Linker Design: The 5-carbon pentyl chain provides a flexible "spacer" distance of approximately 6–8 Å. This is ideal for PROTACs (Proteolysis Targeting Chimeras) where the linker must span the gap between an E3 ligase ligand and a target protein ligand without inducing steric clash.

  • Lipid Nanoparticle (LNP) Modification: The lipophilic nature of the benzyl-pentyl chain allows this molecule to insert into lipid bilayers, while the allyl group remains accessible at the interface for surface conjugation of PEG or targeting ligands via click chemistry.

  • Solid-Phase Synthesis: The benzyl ether can serve as a "handle" attached to Wang resin, allowing the allyl end to be elaborated into complex pharmacophores before final cleavage from the resin.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The allyl ether is prone to auto-oxidation (peroxide formation) over long periods; check peroxide levels before distillation.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Hoffman Fine Chemicals. (n.d.). Product Specification: (((5-(Allyloxy)pentyl)oxy)methyl)benzene (CAS 350255-00-4). Retrieved from

  • Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.[1][2][3] Journal of Chemical Sciences. Retrieved from

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ether stability/cleavage).
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Reference for Allyl ether reactivity).

Sources

Solubility profile of [5-(Allyloxy)pentyl]benzyl ether in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Solvent Selection for [5-(Allyloxy)pentyl]benzyl ether

Executive Summary

This technical guide provides a comprehensive solubility profile for This compound (C₁₅H₂₂O₂), a specialized intermediate often utilized in polymer crosslinking, liquid crystal synthesis, and protecting group chemistry. Due to the absence of widespread experimental data for this specific structural analog, this guide synthesizes physicochemical principles with empirical data from homologous benzyl/allyl ether systems.

Key Findings:

  • Lipophilicity: High (Predicted LogP ≈ 4.5–5.0).

  • Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform), Aromatic hydrocarbons (Toluene), and Polar Aprotic solvents (THF, Ethyl Acetate).

  • Incompatibility: Highly insoluble in water; limited solubility in highly polar protic solvents (e.g., Ethylene Glycol).

  • Critical Handling: Prone to peroxide formation due to allylic and benzylic C-H bonds; requires stabilization or fresh distillation.

Molecular Analysis & Structural Determinants

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture. The molecule consists of three distinct domains, each influencing solvent interaction.

DomainStructural FeatureSolubility Contribution
A Benzyl Group (Ph-CH₂-)Provides aromaticity and planar geometry. Enhances solubility in aromatic solvents (Toluene, Benzene) via

stacking interactions.
B Pentyl Spacer (-(CH₂)₅-)A flexible, aliphatic chain. Increases hydrophobicity (lipophilicity) and promotes solubility in non-polar alkanes (Hexane, Heptane).
C Allyl Group (-CH₂-CH=CH₂)A reactive alkene terminus. Adds slight polarity but primarily contributes to lipophilic character. Susceptible to oxidation.[1]
D Ether Linkages (-O-)Two ether oxygens act as weak Hydrogen Bond Acceptors (Lewis Bases). They allow solubility in alcohols but are insufficient to solubilize the C15 skeleton in water.

Diagram 1: Structure-Property Relationship Visualizing the hydrophobic and hydrophilic domains driving solvent compatibility.

G cluster_0 This compound Structure Benzyl Benzyl Group (Aromatic/Lipophilic) Ether1 Ether Linkage (H-Bond Acceptor) Benzyl->Ether1 Solvent_Interaction Solvent Compatibility Benzyl->Solvent_Interaction Toluene/DCM Pentyl Pentyl Chain (Aliphatic/Hydrophobic) Ether1->Pentyl Ether1->Solvent_Interaction Alcohols (Weak) Ether2 Ether Linkage (H-Bond Acceptor) Pentyl->Ether2 Pentyl->Solvent_Interaction Hexanes Allyl Allyl Group (Reactive/Lipophilic) Ether2->Allyl

Caption: Structural decomposition of this compound highlighting functional groups that dictate solvent affinity.

Predicted Solubility Profile

Based on Group Contribution Methods and comparative data for Benzyl hexyl ether and Allyl pentyl ether, the following solubility profile is established.

Solubility Scale:

  • Very Soluble: > 100 mg/mL

  • Soluble: 33–100 mg/mL

  • Sparingly Soluble: 10–33 mg/mL

  • Insoluble: < 1 mg/mL

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Non-Polar Aliphatic Hexane, Heptane, PentaneSoluble The pentyl chain and allyl group provide sufficient Van der Waals interactions to mix with alkanes.
Aromatic Toluene, Benzene, XyleneVery Soluble "Like dissolves like." The benzyl group interacts favorably with aromatic solvents. Recommended for reactions.
Chlorinated Dichloromethane (DCM), ChloroformVery Soluble Excellent general-purpose solvents for ethers. High solvation energy for both aromatic and aliphatic portions.
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateVery Soluble Ether oxygens accept weak dipoles. THF is structurally similar (cyclic ether), ensuring miscibility.
Polar Aprotic (High) DMSO, DMF, AcetonitrileSoluble Soluble, but phase separation may occur at very low temperatures or high concentrations due to the high lipophilicity of the C15 chain.
Polar Protic Methanol, Ethanol, IsopropanolSoluble Soluble due to H-bonding with ether oxygens. However, solubility decreases as alcohol chain length decreases (e.g., less soluble in water/methanol mixtures).
Aqueous Water, BrineInsoluble The hydrophobic C15 skeleton overwhelms the two ether oxygens. LogP > 4 prevents aqueous solvation.

Experimental Protocols for Validation

As a researcher, you must validate these predictions for your specific batch, especially if impurities (e.g., benzyl alcohol) are present.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Standard method for determining equilibrium solubility.

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly. Vortex for 2 minutes, then shake at constant temperature (25°C) for 24 hours.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Phase Separation/Undissolved Oil: Solubility < 100 mg/mL.

  • Quantification (If saturated): Filter the supernatant through a 0.45 µm PTFE filter. Analyze filtrate via HPLC-UV (254 nm for benzyl chromophore) or GC-FID.

Protocol B: Cloud Point Determination (Binary Mixtures)

Useful for optimizing recrystallization or purification solvent systems.

  • Dissolve 500 mg of the ether in 2 mL of a good solvent (e.g., Ethanol).

  • Titrate with a poor solvent (e.g., Water) dropwise while stirring.

  • Record the volume of water added when the solution turns persistently turbid (Cloud Point).

  • Result: This defines the metastable zone width for purification.

Diagram 2: Solubility Testing Workflow Decision tree for determining the optimal solvent for processing.

Solubility_Workflow Start Start: Solubility Testing Visual_Check Add 100mg to 1mL Solvent Vortex 2 min Start->Visual_Check Is_Clear Is Solution Clear? Visual_Check->Is_Clear Soluble Soluble (>100 mg/mL) Proceed to Application Is_Clear->Soluble Yes Insoluble Insoluble/Cloudy Proceed to Heating Is_Clear->Insoluble No Heat Heat to 50°C Insoluble->Heat Is_Clear_Hot Clear at 50°C? Heat->Is_Clear_Hot Recryst Potential Recrystallization Solvent Is_Clear_Hot->Recryst Yes Not_Solvent Non-Solvent (Use for Precipitation) Is_Clear_Hot->Not_Solvent No

Caption: Workflow for classifying solvents as reaction media, purification agents, or non-solvents.

Applications in Processing

Reaction Solvent Selection
  • Recommended: Toluene or THF .

  • Reasoning: These solvents dissolve the ether completely and are inert to most reagents used to modify the allyl group (e.g., hydrosilylation, metathesis). Toluene allows for azeotropic removal of water if the reaction is moisture-sensitive.

Purification (Chromatography)
  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

  • Rf Prediction: The compound is relatively non-polar.

    • 100% Hexane: Rf ≈ 0.05–0.1

    • 9:1 Hexane:EtOAc: Rf ≈ 0.3–0.4 (Ideal for separation).

Extraction (Work-up)
  • System: Dichloromethane (DCM) / Water.

  • Protocol:

    • Quench reaction with water/brine.[1]

    • Extract aqueous layer 3x with DCM.

    • The this compound will partition exclusively (>99%) into the DCM layer due to its high LogP.

Safety & Handling: Peroxide Formation

Critical Warning: Ethers with alpha-hydrogens (adjacent to oxygen) are susceptible to autoxidation, forming explosive hydroperoxides. This molecule has three active sites for radical abstraction:

  • Benzylic position (Ph-CH₂ -O-).

  • Allylic position (-O-CH₂ -CH=).

  • Secondary alkyl positions adjacent to oxygen.

Handling Protocols:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Testing: Test for peroxides using KI/Starch paper before distillation or heating.

  • Stabilization: If not used immediately, inhibit with BHT (Butylated hydroxytoluene) if the application permits.

References

  • Solubility of Ethers: Chemistry LibreTexts. "Physical Properties of Ethers." Available at: [Link][2]

  • Synthesis of Benzyl Ethers: Organic Chemistry Portal. "Benzyl Ethers."[1][2][3] Available at: [Link]

  • General Solubility Principles: Master Organic Chemistry. "The 3 Intermolecular Forces and How They Affect Boiling Points." Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of [5-(Allyloxy)pentyl]benzyl ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[5-(Allyloxy)pentyl]benzyl ether derivatives are molecules of significant interest in medicinal chemistry and materials science. The presence of both an allyl and a benzyl ether moiety provides a versatile scaffold for further chemical modification. The allyl group can undergo a variety of transformations, including epoxidation, dihydroxylation, and polymerization, while the benzyl group serves as a robust protecting group for the primary alcohol, which can be selectively removed under specific conditions.[1][2] This guide provides a comprehensive overview of a primary synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and key considerations for researchers and professionals in drug development. The synthesis of such asymmetrical ethers is most effectively achieved through a sequential Williamson ether synthesis.[3][4][5]

Strategic Approach: A Sequential Williamson Ether Synthesis

The most logical and widely applicable method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[3][5] Given the target molecule's structure, a two-step sequential approach starting from a readily available precursor like 1,5-pentanediol is the most efficient strategy. This method allows for the controlled introduction of the allyl and benzyl groups, minimizing the formation of undesired symmetrical diether byproducts.

The overall synthetic strategy can be visualized as follows:

Synthetic Pathway 1,5-Pentanediol 1,5-Pentanediol 5-(Allyloxy)pentan-1-ol 5-(Allyloxy)pentan-1-ol 1,5-Pentanediol->5-(Allyloxy)pentan-1-ol 1. NaH 2. Allyl bromide This compound This compound 5-(Allyloxy)pentan-1-ol->this compound 1. NaH 2. Benzyl bromide

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of the Intermediate, 5-(Allyloxy)pentan-1-ol

The initial step involves the mono-allylation of 1,5-pentanediol. This is a critical step where controlling the stoichiometry is key to maximizing the yield of the desired mono-substituted product and minimizing the formation of the bis-allyl ether.

Causality Behind Experimental Choices
  • Choice of Reagents : 1,5-pentanediol is an inexpensive and readily available starting material. Allyl bromide is a common and reactive allylating agent. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the more nucleophilic alkoxide.[1][3]

  • Stoichiometric Control : To favor mono-allylation, an excess of the diol relative to the allylating agent and the base is often employed. This statistically increases the likelihood of the allyl bromide reacting with an unreacted diol molecule rather than the already formed mono-allyl ether.

  • Solvent : Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen atom.

Detailed Experimental Protocol: Synthesis of 5-(Allyloxy)pentan-1-ol
  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,5-pentanediol (2.0 equivalents) in anhydrous THF.

  • Formation of the Alkoxide : The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.

  • Allylation : The reaction mixture is cooled back to 0 °C. Allyl bromide (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring and Workup : The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the dropwise addition of water. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield pure 5-(allyloxy)pentan-1-ol.

Step 2: Synthesis of the Final Product, this compound

The second step involves the benzylation of the remaining hydroxyl group of the 5-(allyloxy)pentan-1-ol intermediate. The principles of the Williamson ether synthesis are again applied here.

Causality Behind Experimental Choices
  • Choice of Reagents : Benzyl bromide or benzyl chloride are excellent electrophiles for this reaction. The benzyl group is a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal via hydrogenolysis.[1]

  • Reaction Conditions : Similar to the first step, a strong base like sodium hydride is used to generate the alkoxide. The reaction is typically carried out in an anhydrous polar aprotic solvent.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 5-(allyloxy)pentan-1-ol (1.0 equivalent) in anhydrous THF.

  • Formation of the Alkoxide : The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise to the stirred solution. The mixture is allowed to warm to room temperature and stirred for one hour until hydrogen evolution ceases.

  • Benzylation : The reaction mixture is cooled back to 0 °C. Benzyl bromide (1.2 equivalents) is added dropwise via the dropping funnel.

  • Reaction Monitoring and Workup : The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with water. The mixture is extracted three times with diethyl ether.

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, this compound.

Mechanism of the Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][5] This is a single-step process where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group.[4][5]

Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack R-OH R-OH R-O-Na+ R-O⁻ Na⁺ R-OH->R-O-Na+ NaH NaH R-O-Na+->R-O-Na+ H2 H₂ TransitionState [R-O···R'···X]⁻ Na⁺ _2->TransitionState R'-X R'-X R'-X->TransitionState R-O-R' R-O-R' TransitionState->R-O-R' NaX NaX

Caption: The SN2 mechanism of the Williamson ether synthesis.

Data Presentation

Table 1: Reagents and Their Properties

ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Role
1,5-PentanediolC₅H₁₂O₂104.15242Starting Material
Sodium HydrideNaH24.00800 (decomposes)Base
Allyl BromideC₃H₅Br120.9871Allylating Agent
Benzyl BromideC₇H₇Br171.04198Benzylating Agent
Tetrahydrofuran (THF)C₄H₈O72.1166Solvent

Table 2: Typical Reaction Conditions

StepReactionTemperature (°C)Time (h)Key Considerations
1Mono-allylation0 to RT12-16Stoichiometric control of diol is crucial for selectivity.
2Benzylation0 to RT8-12Ensure complete deprotonation before adding benzyl bromide.

Conclusion

The synthesis of this compound derivatives can be reliably achieved through a sequential Williamson ether synthesis. This in-depth guide has provided the foundational knowledge, from the strategic planning of the synthesis to detailed, practical experimental protocols. By understanding the causality behind the experimental choices and the underlying reaction mechanism, researchers can confidently adapt and optimize these procedures for their specific needs in drug discovery and materials science. The versatility of the allyl and benzyl ether moieties in the final product opens up a wide array of possibilities for the creation of novel and complex molecular architectures.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

  • Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4149-4161. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Rao, J. M., & Senthilkumar, P. (2007). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 119(2), 191-196. [Link]

  • Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 191-196. [Link]

  • PubChem. 5-(Benzyloxy)pentan-1-ol | C12H18O2 | CID 221194. PubChem. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. [Link]

  • PubChem. Allyl benzyl ether | C10H12O | CID 84542. PubChem. [Link]

Sources

Molecular weight and physical characteristics of [5-(Allyloxy)pentyl]benzyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [5-(Allyloxy)pentyl]benzyl ether: Properties, Synthesis, and Characterization

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and characterization methods for the novel bifunctional ether, this compound. This molecule incorporates both a benzyl ether and an allyl ether moiety, making it a potentially valuable building block in various fields of chemical synthesis, including polymer chemistry and the development of complex organic molecules. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of this compound.

Molecular Identity and Physicochemical Properties

This compound is an unsymmetrical ether characterized by a pentyl chain functionalized with an allyloxy group at one terminus and linked to a benzyl group via an ether bond at the other.

Chemical Structure and Molecular Formula

The structural representation and molecular details are crucial for understanding the reactivity and properties of this compound.

Caption: Chemical structure of this compound.

  • Molecular Formula: C₁₅H₂₂O₂

  • SMILES: C=CCOCCCCCOCc1ccccc1

  • InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and registration.

Molecular Weight

The exact mass of a compound is a fundamental property for its identification and characterization.

PropertyValue
Molecular Weight 234.34 g/mol
Predicted Physical Characteristics
PropertyPredicted Value
Boiling Point 320-340 °C (at 760 mmHg)
Density ~0.97 g/cm³
Refractive Index ~1.49
logP (Octanol-Water Partition Coefficient) ~4.2

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process culminating in a Williamson ether synthesis. This method is widely recognized for its reliability in forming ether linkages.[1][2] The overall synthetic strategy involves the preparation of a key intermediate, 5-(allyloxy)pentan-1-ol, followed by its conversion to the target molecule.

G cluster_0 Step 1: Synthesis of 5-(allyloxy)pentan-1-ol cluster_1 Step 2: Williamson Ether Synthesis start1 1,5-Pentanediol reagent1 NaH, Allyl Bromide in THF start1->reagent1 product1 5-(allyloxy)pentan-1-ol reagent1->product1 reagent2 NaH in THF product1->reagent2 intermediate Sodium 5-(allyloxy)pentoxide reagent2->intermediate reagent3 Benzyl Bromide intermediate->reagent3 final_product This compound reagent3->final_product

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 5-(Allyloxy)pentan-1-ol

This step involves the mono-allylation of 1,5-pentanediol. The use of a strong base like sodium hydride (NaH) is crucial for the deprotonation of one of the hydroxyl groups to form the corresponding alkoxide.[3]

Materials:

  • 1,5-Pentanediol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Allyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1,5-pentanediol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add allyl bromide (1 equivalent) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(allyloxy)pentan-1-ol.

Step 2: Synthesis of this compound

The final step is a classical Williamson ether synthesis where the alkoxide of 5-(allyloxy)pentan-1-ol reacts with benzyl bromide.[2][4]

Materials:

  • 5-(allyloxy)pentan-1-ol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-(allyloxy)pentan-1-ol (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

  • Purify the resulting crude product via column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

Upon successful synthesis, the structure of this compound would be confirmed using standard spectroscopic techniques. The following are the expected key signals:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Signals in the aromatic region (δ 7.2-7.4 ppm) corresponding to the phenyl protons of the benzyl group.

    • A singlet at approximately δ 4.5 ppm for the benzylic methylene protons (-CH₂-Ph).

    • A multiplet in the region of δ 5.8-6.0 ppm for the vinylic proton of the allyl group (-CH=CH₂).

    • Doublets of doublets around δ 5.1-5.3 ppm for the terminal vinylic protons (=CH₂).

    • A doublet at approximately δ 4.0 ppm for the allylic methylene protons (-O-CH₂-CH=).

    • Triplets corresponding to the methylene groups adjacent to the ether oxygens in the pentyl chain.

    • Multiplets for the remaining methylene protons of the pentyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic carbon signals between δ 127-138 ppm.

    • A signal for the vinylic CH at around δ 135 ppm.

    • A signal for the terminal vinylic CH₂ at approximately δ 117 ppm.

    • Signals for the various sp³ hybridized carbons of the methylene groups in the benzyl and pentyl chains.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • C-O-C stretching vibrations for the ether linkages in the region of 1050-1150 cm⁻¹.

    • C=C stretching of the allyl group around 1645 cm⁻¹.

    • =C-H bending vibrations of the alkene.

    • Aromatic C-H and C=C stretching vibrations.

Applications and Future Directions

The unique bifunctional nature of this compound opens up possibilities for its use in several areas of chemical synthesis. The allyl group can undergo a variety of transformations, including polymerization, epoxidation, and metathesis, while the benzyl group can serve as a protecting group that can be removed under specific conditions.[5] This dual functionality makes it an attractive monomer for the synthesis of functional polymers and a useful intermediate in the construction of complex molecules in medicinal and materials chemistry.

Conclusion

This technical guide has detailed the identity, predicted physical properties, and a robust synthetic route for this compound. The proposed synthesis, based on the well-established Williamson ether synthesis, provides a clear and efficient pathway for obtaining this novel compound. The information provided herein serves as a valuable resource for chemists interested in exploring the potential applications of this versatile bifunctional molecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84542, Allyl benzyl ether." PubChem, [Link]. Accessed February 22, 2024.

  • Organic Chemistry Portal. "Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide." Organic-chemistry.org, [Link].

  • Mol-Instincts. "Molecular Weight Calculator." Mol-instincts.com, [Link].

  • ResearchGate. "Direct and efficient synthesis of unsymmetrical ethers from alcohols catalyzed by Fe(HSO4)3 under solvent-free conditions." ResearchGate, [Link].

  • J-STAGE. "Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification." J-STAGE, [Link].

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014, [Link].

  • National Center for Biotechnology Information. "Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution." PubMed Central, 24 Mar. 2015, [Link].

  • ACS Publications. "Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent." ACS Omega, 13 Nov. 2023, [Link].

  • ACS Publications. "Halobenzyl Ethers as Protecting Groups for Organic Synthesis." ACS Publications, 6 Jul. 2000, [Link].

  • ResearchGate. "Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols." ResearchGate, [Link].

  • Quimicaorganica.org. "Ethers as protecting groups of alcohols." Quimicaorganica.org, [Link].

  • Google Patents. "Method for etherifying a benzyl alcohol, resulting products and applications.
  • National Center for Biotechnology Information. "General one-step access to unsymmetric propargylic acetals via alcohol functionalization with allenyl ethers." PubMed Central, 15 Apr. 2025, [Link].

  • National Center for Biotechnology Information. "Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent." PubMed Central, 13 Nov. 2023, [Link].

  • ACD/Labs. "Calculate Physicochemical Properties | PhysChem Suite." ACD/Labs, [Link].

  • Molecular Knowledge Systems. "Physical Property Estimation: Online Demonstration." MKS, [Link].

  • ResearchGate. "Synthesis of unsymmetrical ethers by reductive etherification with..." ResearchGate, [Link].

  • PSDS. "Propersea (Property Prediction)." PSDS, [Link].

  • Organic Chemistry Portal. "Molecular Properties Prediction - Osiris Property Explorer." Organic-chemistry.org, [Link].

  • Chemicalize. "Instant Cheminformatics Solutions." Chemicalize, [Link].

  • Pearson+. "The Williamson ether synthesis involves the displacement of an al..." Study Prep in Pearson+, 5 Jun. 2024, [Link].

  • L.S.College, Muzaffarpur. "Williamson ether synthesis." L.S.College, Muzaffarpur, 15 Jul. 2020, [Link].

  • Lumen Learning. "9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook." Lumen Learning, [Link].

  • Wikipedia. "Williamson ether synthesis." Wikipedia, [Link].

Sources

Strategic Engineering of Benzyl Ether Linkers with Pentyl Spacers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C5-Benzyl Motif

In the architecture of functional molecular systems—whether for targeted protein degradation (PROTACs), anion exchange membranes (AEMs), or liquid crystalline materials—the linker is never passive. It is a critical control element.

This guide focuses on a specific, high-utility structural motif: the Benzyl Ether Linker with a Pentyl (


) Spacer .

While benzyl ethers are ubiquitous as protecting groups or self-immolative scaffolds, pairing them with a pentamethylene (pentyl) spacer creates a unique physicochemical profile. The


 chain offers an "odd-numbered" flexibility that disrupts crystallinity in materials science while providing the optimal Ångström-distance separation in medicinal chemistry to modulate ternary complex formation.
Key Technical Advantages[1]
  • Decoupling Electronic Effects: The pentyl spacer effectively insulates the benzyl ether oxygen from electron-withdrawing groups on the distal end, stabilizing the ether bond against premature hydrolysis.

  • Conformational Entropy: Unlike shorter ethyl or propyl spacers, the pentyl chain allows for significant conformational freedom (folding back or extending), which is crucial for induced-fit binding in PROTACs.

  • Alkaline Stability: In polymer membranes, separating cationic groups from the benzyl ring via a

    
     spacer significantly reduces degradation via nucleophilic substitution.
    

Chemical Synthesis Strategies

The construction of benzyl ether linkers with pentyl spacers requires selecting the right protocol based on substrate sensitivity. We present two primary methodologies: the Robust Classical Route and the Precision Neutral Route.

Method A: Classical Williamson Ether Synthesis (Robust)

Best for: Stable substrates, bulk material synthesis, and liquid crystal precursors.

This pathway utilizes strong bases to deprotonate the pentyl-alcohol, creating an alkoxide that attacks a benzyl halide.

Protocol 1: Synthesis of 1-(Benzyloxypentyl)-derivative

  • Reagents: 5-substituted-1-pentanol (1.0 eq), Benzyl bromide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), TBF or DMF (anhydrous).

  • Activation: Suspend NaH in anhydrous THF at 0°C under Argon. Add the pentanol derivative dropwise over 20 minutes. Evolution of

    
     gas will be observed.
    
  • Coupling: Stir for 30 minutes at 0°C, then warm to room temperature (RT) for 15 minutes to ensure full alkoxide formation. Cool back to 0°C.

  • Addition: Add Benzyl bromide dropwise.

  • Reaction: Reflux at 65°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc).

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography.
Method B: Neutral Benzylation via Dudley Reagent (Precision)

Best for: Acid/Base sensitive drug payloads, complex PROTAC intermediates, and epimerizable substrates.

When the substrate cannot withstand NaH (strong base) or TCA (acid), the Dudley reagent (2-benzyloxy-1-methylpyridinium triflate) is the gold standard. It transfers the benzyl group under neutral thermal conditions.[1]

Protocol 2: Neutral Benzylation

  • Reagents: Alcohol substrate (1.0 eq), 2-Benzyloxy-1-methylpyridinium triflate (2.0 eq), MgO (2.0 eq, acid scavenger),

    
    -trifluorotoluene (PhCF3) or Toluene.
    
  • Setup: Mix alcohol, Dudley reagent, and MgO in PhCF3.

  • Reaction: Heat to 85–90°C for 24 hours. The reaction proceeds via an

    
    -like mechanism where the pyridine acts as a leaving group.
    
  • Workup: Filter through a Celite pad to remove magnesium salts. Concentrate and purify.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for synthesizing these linkers, ensuring yield maximization and substrate integrity.

LinkerSynthesis Start Target: Benzyl Ether with Pentyl Spacer SubstrateAnalysis Analyze Substrate Sensitivity Start->SubstrateAnalysis BaseSensitive Base/Acid Sensitive? (e.g., Epimerizable centers) SubstrateAnalysis->BaseSensitive High Complexity Robust Robust Substrate? (e.g., Simple Alcohols) SubstrateAnalysis->Robust Low Complexity MethodB Method B: Dudley Reagent (Neutral Conditions) BaseSensitive->MethodB Preferred MethodA Method A: Williamson Ether (NaH + BnBr) Robust->MethodA Standard MethodC Method C: Iron/Zinc Catalysis (Mild Lewis Acid) Robust->MethodC Green Chem Outcome1 High Yield Scale-up Ready MethodA->Outcome1 Outcome2 Preserved Stereocenters High Purity MethodB->Outcome2 MethodC->Outcome1

Figure 1: Decision logic for selecting the synthetic route based on substrate complexity and sensitivity.

Applications & Linkerology

Anion Exchange Membranes (AEMs)

In the development of fuel cells, the stability of the polymer membrane is paramount.[2] A critical failure mode is the degradation of quaternary ammonium (QA) cations via nucleophilic attack or Hofmann elimination.

The Pentyl Solution: Research demonstrates that tethering QA cations to a poly(phenylene oxide) (PPO) backbone via a pentyl spacer (rather than a methyl or ethyl spacer) significantly enhances alkaline stability.[2]

  • Mechanism: The

    
     chain distances the cationic charge from the electron-rich aromatic backbone, reducing the inductive effect that activates the benzylic position for nucleophilic attack.
    
  • Data: PPO-pentyl-QA membranes show superior hydroxide conductivity and retention of Ion Exchange Capacity (IEC) compared to benzylic-QA analogs.

PROTACs and Drug Conjugates

In "Linkerology," the spacer length defines the ternary complex geometry between the Target Protein, the PROTAC, and the E3 Ligase.

  • C5 Lenalidomide Building Blocks: The "C5-benzyl" motif is commercially available (e.g., C5 Lenalidomide-benzyl-piperazine).[3] The pentyl chain provides a ~6–8 Å extension.

  • Ternary Complex Tuning: If a linker is too short, steric clashes prevent dimerization. If too long, the complex is entropically unfavorable. The pentyl spacer often occupies a "Goldilocks" zone for medium-depth binding pockets.

  • Self-Immolative Linkers: Para-aminobenzyl ether (PABE) linkers are used for phenol-containing payloads. The electronic cascade required to release the drug is sensitive to substituents; the spacer attached to the nitrogen (often an amide or carbamate) modulates the release kinetics.

Liquid Crystals (LCs)

Liquid crystalline dimers often consist of two mesogenic cores linked by a flexible spacer.[4]

  • Odd-Even Effect: Spacers with an odd number of carbons (pentyl,

    
    ) force the mesogenic cores to tilt relative to each other, often stabilizing the Smectic C  or Twist-Bend Nematic (
    
    
    
    )
    phases. Even-numbered spacers tend to favor linear alignment (Nematic/Smectic A).
  • Decoupling: The pentyl ether linkage decouples the core's rigid anisotropy from the polymer backbone's random coil tendencies.

Comparative Data Analysis

The following table summarizes the physicochemical impact of the pentyl spacer in benzyl ether contexts compared to other common linkers.

FeatureBenzyl-Methyl (C1)Benzyl-Propyl (C3)Benzyl-Pentyl (C5) Benzyl-Octyl (C8)
Flexibility RigidSemi-rigidFlexible (Entropic freedom) Highly Flexible (Floppy)
Hydrophobicity (cLogP) LowModerateHigh (Membrane permeable) Very High (Solubility issues)
AEM Alkaline Stability Poor (Benzylic attack)ModerateExcellent (Charge separation) Good (Diminishing returns)
LC Phase Preference NematicNematicSmectic C / Twist-Bend Smectic / Soft Crystal
PROTAC Reach < 3 Å~ 4–5 Å~ 6–8 Å (Optimal reach) > 10 Å (Entropic penalty)

References

  • Guillon, D., et al. (2000). Molecular Engineering of Liquid Crystalline Polymers. Defense Technical Information Center.

  • Ran, J., et al. (2017). A comparative study of anion-exchange membranes tethered with different hetero-cycloaliphatic quaternary ammonium hydroxides. Journal of Materials Chemistry A.

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[1][5] Beilstein Journal of Organic Chemistry.

  • Cheng, H., et al. (2008).[5] Benzyl ether-linked glucuronide derivative of 10-hydroxycamptothecin designed for selective camptothecin-based anticancer therapy.[6] Journal of Medicinal Chemistry.

  • Sigma-Aldrich. C5 Lenalidomide-benzyl-piperazine hydrochloride Product Sheet.

Sources

Technical Guide: [5-(Allyloxy)pentyl]benzyl Ether in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[5-(Allyloxy)pentyl]benzyl ether represents a class of high-precision heterobifunctional linkers critical to the development of soft matter, liquid crystalline polymers (LCPs), and functionalized surfaces. Its structural duality—combining a robust, cleavable benzyl protecting group with a reactive allyl terminus separated by a flexible pentyl spacer—allows for orthogonal synthetic strategies. This guide outlines its utility in constructing supramolecular architectures, reducing steric hindrance in surface grafting, and facilitating "click" chemistry in polymer networks.

Molecular Architecture & Physicochemical Logic

Structural Analysis

The molecule functions as a "spacer-arm" intermediate. Its utility is defined by three distinct domains:

  • The Allyl Terminus (

    
    ):  A reactive handle susceptible to radical polymerization, hydrosilylation, and thiol-ene "click" chemistry.
    
  • The Pentyl Spacer (

    
    ):  A flexible aliphatic chain that decouples the motions of the functional terminus from the core substrate. This is critical in Liquid Crystal (LC) science to prevent the polymer backbone from disrupting mesophase alignment.
    
  • The Benzyl Ether Moiety (

    
    ):  Serves as a latent hydroxyl group. It is stable under basic and oxidative conditions but can be selectively cleaved (hydrogenolysis) to reveal a primary alcohol for further functionalization.
    
Key Properties
PropertyValue/DescriptionRelevance
Molecular Formula

Balance of hydrophobicity/hydrophilicity.
Spacer Length ~7-9 ÅOptimal for decoupling surface effects in SAMs.
Reactivity Profile OrthogonalAllyl reacts with radicals/thiols; Benzyl reacts with

.
Stability High (Base/Oxidation)Survives harsh Williamson ether synthesis conditions.

Core Applications in Material Science

Liquid Crystalline Polymers (LCPs)

In LCP synthesis, direct attachment of mesogens (rigid rod-like molecules) to a polymer backbone often results in a rigid system with poor processability.

  • Mechanism: This ether acts as a pre-spacer. The allyl group is hydrosilylated onto a polysiloxane backbone. Subsequently, the benzyl group is removed, and a mesogen (e.g., cyanobiphenyl) is attached to the revealed alcohol.

  • Benefit: The pentyl chain provides sufficient "free volume," allowing the mesogens to self-organize into nematic or smectic phases without steric interference from the backbone.

Surface Engineering & Self-Assembled Monolayers (SAMs)
  • Application: Functionalization of silicon or gold surfaces.

  • Workflow: The allyl group is grafted onto hydrogen-terminated silicon (Si-H) via thermal hydrosilylation. The benzyl group protects the oxygen from side reactions with the silicon surface. Post-grafting, the benzyl is removed to generate a hydroxyl-terminated surface with controlled wettability.

Thiol-Ene "Click" Networks
  • Application: UV-curable coatings and hydrogels.

  • Mechanism: The electron-rich allyl ether double bond reacts rapidly with thiols under UV irradiation. Unlike acrylates, this reaction is insensitive to oxygen inhibition.

  • Advantage: Creates uniform, step-growth networks with low shrinkage stress.

Experimental Protocols

Synthesis of this compound

Note: This protocol utilizes a phase-transfer catalysis method for scalability.

Reagents: 1,5-Pentanediol, Benzyl bromide, Allyl bromide, KOH (powdered), Tetrabutylammonium bromide (TBAB), Toluene.

Step-by-Step Methodology:

  • Monobenzylation: Dissolve 1,5-pentanediol (1.0 eq) in toluene. Add KOH (1.1 eq) and TBAB (0.05 eq). Heat to 60°C.

  • Addition: Add benzyl bromide (0.9 eq) dropwise over 1 hour. (Using a slight deficit of benzyl bromide maximizes the yield of the mono-ether over the di-ether).

  • Workup 1: Wash with water, dry organic layer, and concentrate. Purify via column chromatography (Hexane/EtOAc) to isolate 5-(benzyloxy)pentan-1-ol.

  • Allylation: Dissolve the intermediate in THF. Add NaH (1.2 eq) at 0°C. Stir 30 min.

  • Reaction: Add allyl bromide (1.5 eq) dropwise. Warm to RT and stir overnight.

  • Final Purification: Quench with

    
    , extract, and distill under reduced pressure to obtain the title compound.
    
Orthogonal Deprotection (Benzyl Cleavage)

Objective: To reveal the hydroxyl group while preserving the allyl alkene (requires selectivity, as standard


 reduces alkenes).
  • Reagent: Boron Trichloride (

    
    ) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidative cleavage. Note: Catalytic hydrogenation is NOT recommended if the allyl group must be preserved.
    

Visualizing the Chemical Logic

Synthesis & Functionalization Pathway

The following diagram illustrates the synthesis of the molecule and its divergent applications (Surface Grafting vs. Polymerization).

G Start 1,5-Pentanediol Inter 5-(Benzyloxy)pentan-1-ol (Mono-protected) Start->Inter BnBr, KOH (Selective Monobenzylation) Target This compound (The Linker) Inter->Target Allyl-Br, NaH (Williamson Ether Synthesis) App1 Surface Grafting (Si-H Hydrosilylation) Target->App1 Pt Catalyst Heat App2 Thiol-Ene Network (UV Curing) Target->App2 Dithiol linker Photoinitiator

Figure 1: Synthetic pathway from precursor diol to the heterobifunctional linker and its subsequent divergence into surface or polymer chemistry.

Thiol-Ene Click Mechanism

This diagram details the radical step-growth mechanism utilized in creating stress-free polymer networks with this molecule.

ThiolEne Init Photoinitiator (Radical Source) Thiyl Thiyl Radical (R-S•) Init->Thiyl UV + Thiol (R-SH) CarbonRad Carbon Radical Intermediate Thiyl->CarbonRad Adds to Alkene Allyl Allyl Ether (Linker) Allyl->CarbonRad Reacts with Thiyl Product Thioether Linkage (Cross-linked Network) CarbonRad->Product Chain Transfer (+ R-SH) Product->Thiyl Regenerates Radical

Figure 2: The alternating chain-transfer mechanism of thiol-allyl ether polymerization, highlighting the insensitivity to oxygen inhibition.

Critical Analysis & Troubleshooting

Common Pitfalls
  • Isomerization: Allyl ethers can isomerize to prop-1-enyl ethers (

    
    ) under strong basic conditions or with specific Ruthenium catalysts.
    
    • Correction: Use sodium hydride in THF at moderate temperatures; avoid potassium tert-butoxide in DMSO.

  • Claisen Rearrangement: At temperatures >200°C, allyl aryl ethers rearrange. While this molecule is an allyl alkyl ether, thermal stability should still be monitored during high-temp curing.

Storage & Stability
  • Oxidation: Benzyl ethers are prone to oxidation to benzoates upon prolonged exposure to air/light.

  • Protocol: Store under Argon at 4°C.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Benzyl ether stability and cleavage).

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (Authoritative review on allyl ether reactivity).

  • Iwanami, K., et al. (2005).[1] A convenient procedure for the synthesis of allyl and benzyl ethers.[1][2][3] Synthesis, 2005(02), 183-186.[1] (Methodology for ether synthesis).

  • Buriak, J. M. (2002). Organometallic Chemistry on Silicon and Germanium Surfaces. Chemical Reviews, 102(5), 1271-1308. (Hydrosilylation protocols for allyl-terminated linkers).

Sources

Hydrolytic stability of [5-(Allyloxy)pentyl]benzyl ether under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: [5-(Allyloxy)pentyl]benzyl ether exhibits high hydrolytic stability under mild-to-moderate acidic conditions (pH > 1.0) but is susceptible to cleavage under strong acidic or Lewis acid conditions.[1][2]

For drug development applications, this molecule functions as a robust linker.[3] The benzyl ether moiety acts as the primary site of potential acid-liability, yet it is significantly more stable than acetals, silyl ethers, or esters. The allyl ether terminus is chemically orthogonal, remaining stable against simple aqueous hydrolysis unless specific transition metal catalysts (e.g., Ru, Ir) are introduced to isomerize it to a labile vinyl ether.

This guide details the mechanistic grounding, stability profiling protocols, and degradation pathways required to validate this linker for pharmaceutical applications.

Structural & Mechanistic Analysis

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.

Molecule: Ph-CH2-O-(CH2)5-O-CH2-CH=CH2

Functional Group Breakdown
MoietyChemical NatureAcid Stability Profile
Benzyl Ether (Ph-CH2-O-R)Ether linkage to an sp3 benzylic carbon.Moderate/High. Stable to dilute aqueous acids (HCl, H₂SO₄) at RT. Cleaved by strong Brønsted acids (TFA, HBr) or Lewis acids (BBr₃).
Pentyl Spacer (-(CH2)5-)Aliphatic chain.High. Inert to hydrolysis.
Allyl Ether (R-O-CH2-CH=CH2)Ether linkage to an allylic carbon.High. Generally stable to aqueous acid. Requires isomerization (to enol ether) or extremely harsh conditions for cleavage.
Mechanism of Acid-Catalyzed Degradation

While ethers are generally inert, the benzyl ether is the "weakest link" in this structure due to the stability of the potential carbocation intermediate.

The Degradation Pathway (SN1/E1 Character):

  • Protonation: The ether oxygen accepts a proton (

    
    ) from the acidic medium, forming a reactive oxonium ion.
    
  • Cleavage (Rate Limiting): The bond between the benzylic carbon and the oxygen breaks. This is favored because the resulting benzyl carbocation is resonance-stabilized by the aromatic ring.

  • Solvolysis: Water attacks the carbocation to form Benzyl Alcohol, while the leaving group becomes the alcohol of the pentyl-allyl chain.

Note: The allyl ether can theoretically undergo similar cleavage, but the benzyl cation is generally more accessible under standard hydrolytic conditions than the allyl cation without metal catalysis.

Degradation Pathway Diagram (DOT)

The following diagram illustrates the competitive protonation and the dominant cleavage pathway.

DegradationMechanism Start This compound Protonation Oxonium Ion Intermediate (Protonated Benzyl Ether) Start->Protonation + H+ (Fast) Transition Transition State (C-O Bond Weakening) Protonation->Transition Slow (Rate Limiting) BnOH Benzyl Alcohol (Degradant A) Transition->BnOH + H2O PentylAlcohol 5-(Allyloxy)pentan-1-ol (Degradant B) Transition->PentylAlcohol Leaving Group

Caption: Acid-catalyzed hydrolysis pathway focusing on the cleavage of the benzyl ether moiety via an oxonium intermediate.

Experimental Protocols for Stability Validation

To rigorously establish the stability window, you must perform forced degradation studies aligned with ICH Q1A (R2) guidelines.

Protocol: pH-Dependent Hydrolysis Profiling

This protocol determines the half-life (


) of the linker at physiological and stress pH levels.

Reagents:

  • Stock Solution: 1 mg/mL of the ether in Acetonitrile (ACN).

  • Buffers:

    • pH 1.2 (0.1 N HCl) - Simulated Gastric Fluid

    • pH 4.5 (Acetate Buffer) - Early Duodenum/Lysosomal mimic

    • pH 7.4 (Phosphate Buffer) - Physiological/Cytosolic mimic

  • Internal Standard: Caffeine or Benzophenone (chemically inert).

Step-by-Step Methodology:

  • Preparation: Aliquot 900 µL of the respective pH buffer into HPLC vials.

  • Initiation: Spike 100 µL of the Stock Solution into each buffer (Final conc: 0.1 mg/mL).

  • Incubation: Place vials in a thermostated autosampler or water bath at 37°C (Body temp) and 60°C (Accelerated).

  • Sampling: Inject samples onto HPLC at defined time points:

    • T = 0, 1h, 4h, 8h, 24h, 48h, 72h.

  • Quantification: Monitor the disappearance of the parent peak (UV 254 nm for benzyl group) relative to the internal standard.

Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Benzyl chromophore).

    • MS: Positive Mode (ESI+). Look for parent ion

      
      .
      

Expected Data Output Table:

Condition pH Temp Predicted Result (24h) Interpretation
0.1 N HCl 1.2 37°C >95% Recovery Stable (Gastric resistant)
Acetate 4.5 37°C >99% Recovery Stable (Lysosomal resistant)
Phosphate 7.4 37°C >99% Recovery Stable (Systemic circulation)

| 1 N HCl | ~0.1 | 80°C | <50% Recovery | Degradation. Forced acid hydrolysis. |

Workflow Visualization

The following diagram outlines the complete validation workflow, from sample preparation to data decision-making.

StabilityWorkflow cluster_conditions Buffer Conditions Prep Sample Preparation (Spike Linker into Buffers) pH1 pH 1.2 (SGF) Prep->pH1 pH4 pH 4.5 (Acetate) Prep->pH4 pH7 pH 7.4 (PBS) Prep->pH7 Incubate Incubation (37°C & 60°C) Analysis HPLC-UV/MS Analysis (Quantify Parent vs Degradants) Incubate->Analysis Timepoints: 0, 4, 24, 72h pH1->Incubate pH4->Incubate pH7->Incubate Decision Data Evaluation Analysis->Decision Pass PASS (<5% Loss in 24h) Decision->Pass Stable Fail FAIL (>5% Loss) Re-design Linker Decision->Fail Labile

Caption: End-to-end stability testing workflow compliant with ICH Q1A (R2) standards.

Synthesis of Findings & Recommendations

Stability vs. Cleavability Trade-off

The this compound is designed as a permanent linker under physiological conditions.

  • If your goal is controlled release: This linker is unsuitable for pH-triggered release (e.g., in endosomes). It is too stable. You would need to replace the benzyl ether with an acetal or ketal.

  • If your goal is structural integrity: This is an excellent choice. It survives gastric pH and systemic circulation.

Orthogonal Deprotection

If you need to remove these groups during synthesis:

  • Benzyl Group: Use Hydrogenolysis (

    
    ) or Boron Tribromide (
    
    
    
    ) at -78°C.
  • Allyl Group: Use Palladium-catalyzed deallylation (e.g.,

    
     with a scavenger like morpholine).
    
  • Acid Selectivity: You can cleave the benzyl group with

    
     while leaving the allyl group intact (if temperature is strictly controlled), or cleave the allyl group with 
    
    
    
    leaving the benzyl intact.

References

  • Greene, T.W.[1][4][5] & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. (Definitive source on Benzyl/Allyl ether stability).

  • International Council for Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8][9] (Global standard for stability protocols).[6][8]

  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research. (Context on buffer selection for hydrolytic studies).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. (Mechanistic grounding for ether cleavage).[2][10][11]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of [5-(Allyloxy)pentyl]benzyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of [5-(Allyloxy)pentyl]benzyl ether, a bifunctional organic molecule with potential applications as a chemical intermediate or building block in drug discovery and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] The protocol starts from the commercially available precursor, 5-(benzyloxy)pentan-1-ol, which undergoes O-allylation using allyl bromide in the presence of sodium hydride. This guide is designed for researchers and scientists in organic synthesis, offering in-depth explanations for procedural choices, detailed safety protocols, and methods for reaction monitoring and purification to ensure a high-purity final product.

Reaction Principle and Mechanism

The synthesis of this compound is accomplished via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves two primary steps:

  • Deprotonation: The alcohol, 5-(benzyloxy)pentan-1-ol, is treated with a strong base, sodium hydride (NaH), to form a potent nucleophile, the corresponding sodium alkoxide. This step is crucial as the alcohol itself is not nucleophilic enough to react with the alkyl halide.[3]

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of allyl bromide. In a concerted SN2 fashion, the alkoxide displaces the bromide ion, forming the desired ether linkage and sodium bromide as a salt byproduct.[2][4]

The SN2 nature of this reaction makes it highly efficient for primary alkyl halides like allyl bromide, as they are unhindered and not prone to competing elimination reactions.[2]

Reaction Scheme:

Figure 1: Synthesis of this compound via Williamson ether synthesis.

Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, from initial setup to the isolation of the purified product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Extraction cluster_purification Purification Setup 1. Assemble dry glassware under Argon atmosphere. Solvent 2. Add anhydrous THF to reaction flask. Setup->Solvent Base 3. Add NaH (60% dispersion) to THF. Solvent->Base Cooling1 4. Cool suspension to 0 °C. Base->Cooling1 Alcohol 5. Add 5-(benzyloxy)pentan-1-ol dropwise to NaH suspension. Cooling1->Alcohol Stir1 6. Stir for 30 min at 0 °C (Alkoxide formation). Alcohol->Stir1 Allylation 7. Add allyl bromide dropwise. Stir1->Allylation Stir2 8. Warm to RT and stir for 4-6 h. Monitor by TLC. Allylation->Stir2 Cooling2 9. Cool reaction to 0 °C. Stir2->Cooling2 Quench 10. Quench excess NaH with dropwise H₂O. Cooling2->Quench Extract 11. Partition between EtOAc and H₂O. Separate layers. Quench->Extract Wash 12. Wash organic layer with H₂O and brine. Extract->Wash Dry 13. Dry organic layer over Na₂SO₄. Wash->Dry Concentrate 14. Filter and concentrate under reduced pressure. Dry->Concentrate Chromatography 15. Purify crude oil via silica gel chromatography. Concentrate->Chromatography Final 16. Isolate pure product and remove solvent in vacuo. Chromatography->Final

Sources

Application Note: Thiol-Ene Click Chemistry with [5-(Allyloxy)pentyl]benzyl Ether (APBE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing [5-(Allyloxy)pentyl]benzyl ether (APBE) in radical-mediated thiol-ene "click" reactions. APBE represents a specialized class of heterobifunctional linkers where the allyl ether moiety serves as a rapid, photo-activatable "click" handle, while the benzyl ether acts as a robust, chemically stable protecting group or hydrophobic tag.

Unlike acrylate-based click reactions, the allyl ether functionality of APBE exhibits high resistance to oxygen inhibition and low propensity for homopolymerization, making it an ideal candidate for hydrogel synthesis, surface functionalization, and bioconjugation in ambient environments.

Chemical Architecture & Reactivity Profile

To design effective experiments, one must understand the distinct reactivity of the APBE molecule's three functional zones:

Functional ZoneStructureReactivity & Purpose
Click Handle Allyl Ether (Terminal Alkene)High Reactivity: Electron-rich alkene.[1] Reacts rapidly with thiyl radicals via anti-Markovnikov addition.Selectivity: Orthogonal to amines, alcohols, and carboxylic acids.
Spacer Pentyl Chain (

)
Flexibility: Provides steric freedom, decoupling the click reaction from the benzyl core.Solubility: Enhances lipophilicity, making the molecule soluble in DCM, THF, and Toluene.
Core/Tag Benzyl Ether Stability: Inert to UV light (365 nm) and radical conditions. Stable in basic/acidic media.Deprotection: Cleavable via catalytic hydrogenation (

) or Lewis acids (

), allowing post-click modification.
Comparative Reactivity (Thiol-Ene Kinetics)

APBE (Allyl Ether) occupies a "Goldilocks" zone in thiol-ene kinetics:

  • Faster than: Internal alkenes (steric hindrance).

  • Slower than: Vinyl ethers and Norbornenes (strain release).

  • Advantage: Unlike acrylates, APBE does not undergo significant homopolymerization, ensuring a strictly alternating step-growth network (1:1 Thiol:Ene stoichiometry).

Mechanism of Action: The Radical Cycle

The reaction proceeds via a radical step-growth mechanism.[2][3][4] A photoinitiator generates radicals upon UV exposure, which abstract a hydrogen from the thiol.[2] The resulting thiyl radical attacks the allyl ether of APBE.

Pathway Diagram (Graphviz)

ThiolEneCycle Initiator Photoinitiator (DMPA/I-2959) Radical Initiator Radical (I•) Initiator->Radical hv (365nm) ThiylRad Thiyl Radical (R-S•) Radical->ThiylRad H-abstraction Thiol Thiol (R-SH) Thiol->ThiylRad Regeneration Product Thioether Product Thiol->Product CarbonRad Carbon-Centered Radical (C•) ThiylRad->CarbonRad Addition to APBE Alkene APBE APBE (Allyl Ether) APBE->CarbonRad CarbonRad->ThiylRad Cycle Repeats CarbonRad->Product Chain Transfer (H-abstraction from Thiol)

Figure 1: The alternating radical step-growth cycle. Note that the rate-determining step for allyl ethers is typically the chain transfer step due to the stability of the ether-adjacent carbon radical.

Detailed Protocol: Photo-Conjugation of APBE

This protocol describes the conjugation of APBE to a model thiol (e.g., a PEG-thiol or peptide cysteine) in solution.

Materials & Equipment[6][7][13]
  • Substrate: this compound (APBE) (>95% purity).

  • Thiol: 1-Octanethiol (Model) or Thiol-PEG-2kDa (Functional).

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for organic solvents; LAP for aqueous/mixed systems.

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Light Source: UV LED (365 nm, ~10 mW/cm² intensity).

Experimental Workflow

Workflow Step1 1. Stoichiometry Calc (1:1 Molar Ratio) Step2 2. Solubilization (Solvent + 1-5 mol% Initiator) Step1->Step2 Step3 3. Oxygen Removal (Nitrogen Sparge / Degas) Step2->Step3 Step4 4. UV Irradiation (365nm, 5-10 mins) Step3->Step4 Step5 5. Purification (Flash Column / Precipitation) Step4->Step5

Figure 2: Step-by-step conjugation workflow.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Dissolve APBE (1.0 equiv) in DCM (Concentration ~0.1 - 0.5 M).

    • Dissolve Thiol (1.0 - 1.2 equiv) in the same solvent. Note: A slight excess of thiol ensures complete consumption of the APBE alkene.

    • Dissolve DMPA (0.05 equiv, 5 mol%) in a minimum volume of DCM.

  • Mixing:

    • Combine the APBE, Thiol, and DMPA solutions in a quartz or borosilicate glass vial.

    • Critical: Ensure the total volume allows for efficient light penetration (avoid deep vessels if using top-down irradiation).

  • Degassing (Optional but Recommended):

    • Although allyl ethers are oxygen-tolerant, sparging with Nitrogen for 2 minutes eliminates induction periods and improves kinetics.

    • Self-Validation: If the solution turns yellow immediately upon UV exposure, oxygen quenching may be occurring (formation of peroxy radicals).

  • Irradiation:

    • Expose the sample to 365 nm UV light (10 mW/cm²) for 5–10 minutes.

    • Monitoring: Reaction progress can be monitored by TLC (disappearance of APBE spot) or ¹H NMR (disappearance of allylic alkene protons at 5.2 and 5.9 ppm).

  • Workup & Purification:

    • Evaporate solvent under reduced pressure.[5][6]

    • Purification: Since APBE is lipophilic, the product is likely an oil. Flash chromatography (Hexanes:EtOAc) is effective. The thioether product will be more polar than the starting APBE.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Insufficient Radical FluxIncrease Photoinitiator to 5 mol% or increase light intensity.
Induction Period Oxygen InhibitionSparge with

for 5 mins. Increase thiol concentration.
Side Products Disulfide FormationUse freshly distilled thiols or add a reducing agent (TCEP) if compatible.
Opaque/Cloudy Solution Solubility MismatchSwitch solvent to THF or DMF to ensure both APBE and Thiol are fully dissolved.
NMR Validation Criteria

To validate the success of the reaction, compare the ¹H NMR of the product vs. the starting APBE:

  • Loss of Signal: The multiplet at ~5.9 ppm (

    
    ) and doublet at ~5.2 ppm  (
    
    
    
    ) must disappear.
  • New Signal: Appearance of a triplet at ~2.6 ppm corresponding to the methylene protons adjacent to the new sulfur bond (

    
    ).
    

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573.

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][3][7][8][9] Polymer Chemistry, 1(1), 17-36.

  • Cramer, N. B., et al. (2003). Thiol-Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 36(21), 7964–7969.

  • Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[10][9] Angewandte Chemie, 47(47), 8995-8997.

Sources

Application Note: Copolymerization Strategies for [5-(Allyloxy)pentyl]benzyl Ether (APBE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Analysis

[5-(Allyloxy)pentyl]benzyl ether (APBE) is a functional monomer characterized by a hydrophobic benzyl ether "head," a flexible pentyl "spacer," and a polymerizable allyl ether "tail."

Molecular Deconstruction
  • Allyl Ether Moiety (

    
    ):  The polymerization handle. Unlike acrylates or styrenics, allyl ethers suffer from severe degradative chain transfer  during free-radical homopolymerization.
    
  • Pentyl Spacer (

    
    ):  Provides free volume and flexibility, decoupling the bulky benzyl group from the polymer backbone.
    
  • Benzyl Ether Group: A hydrophobic moiety often used for

    
    -
    
    
    
    stacking interactions or as a protecting group. Critical Note: This linkage is acid-sensitive; therefore, cationic polymerization strategies are not recommended due to the risk of side-chain cleavage.
The Challenge: Degradative Chain Transfer

Attempting to homopolymerize APBE with standard radical initiators (e.g., AIBN) yields only low-molecular-weight oligomers. The allylic protons (


 to the ether oxygen) are highly abstractable. The resulting allylic radical is resonance-stabilized and too sterically hindered to propagate, effectively terminating the kinetic chain.

Solution: Successful polymerization requires Copolymerization Strategies that bypass the allylic termination pathway. This guide details the three most robust methodologies.

Strategy I: Donor-Acceptor Alternating Copolymerization

Best For: Creating linear, high-molecular-weight polymers with regular functional group spacing.

Mechanism

APBE acts as an electron-rich donor monomer. When paired with a strong electron-deficient acceptor monomer like Maleic Anhydride (MAn) , the two form a Charge Transfer (CT) complex. This complex polymerizes as a single unit, resulting in a strictly 1:1 alternating copolymer structure, effectively suppressing the degradative chain transfer.

Experimental Protocol: APBE-alt-Maleic Anhydride

Materials:

  • Monomer A: this compound (APBE)

  • Monomer B: Maleic Anhydride (Recrystallized from chloroform)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: Anhydrous Toluene or Methyl Ethyl Ketone (MEK)

Step-by-Step Workflow:

  • Stoichiometry: Weigh equimolar amounts (1:1 ratio) of APBE and Maleic Anhydride.

    • Example: 10.0 mmol APBE + 10.0 mmol MAn.

  • Solvation: Dissolve monomers in Toluene to achieve a total monomer concentration of 50 wt%. High concentration favors the formation of the CT complex.

  • Initiator Addition: Add AIBN at 1.0 mol% relative to the total monomer content.

  • Degassing (Critical): Oxygen acts as a radical trap. Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze flask in liquid

      
      .
      
    • Apply vacuum (<100 mTorr) for 10 mins.

    • Thaw in warm water under static vacuum.

    • Backfill with Argon.

  • Polymerization: Heat the sealed reaction vessel to 65°C for 12–24 hours.

  • Purification: Precipitate the polymer into a 10-fold excess of cold Diethyl Ether or Methanol (depending on solubility). The unreacted APBE will remain in solution.

  • Drying: Vacuum dry at 40°C overnight.

Visualization: Alternating Mechanism

AlternatingPoly APBE APBE (Electron Donor) CT_Complex Charge Transfer Complex [D...A] APBE->CT_Complex Self-Assembly MAn Maleic Anhydride (Electron Acceptor) MAn->CT_Complex Polymer Alternating Copolymer -(APBE-alt-MAn)- CT_Complex->Polymer Propagation (No Allylic H-Abstraction) Radical Initiator Radical (R•) Radical->CT_Complex Initiation

Figure 1: Formation of the Charge Transfer complex allows the radical to propagate through the complex rather than abstracting protons, yielding an alternating sequence.

Strategy II: Thiol-Ene "Click" Photopolymerization

Best For: Crosslinked networks, hydrogels, and surface coatings.

Mechanism

This is a radical step-growth mechanism.[1][2] A thiyl radical adds to the allyl double bond (anti-Markovnikov).[3] The resulting carbon radical abstracts a hydrogen from another thiol, regenerating the thiyl radical. This cycle is extremely rapid, oxygen-tolerant, and achieves near 100% conversion.

Experimental Protocol: APBE-Thiol Network Formation

Materials:

  • Monomer: APBE

  • Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (4-arm thiol)

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or Irgacure 819

  • Light Source: UV Lamp (365 nm)

Step-by-Step Workflow:

  • Functional Group Matching: Calculate stoichiometry based on functional groups, not moles of molecules.

    • Target 1:1 ratio of Allyl groups to Thiol groups.

    • Note: Since APBE is mono-functional, you must use a multi-functional thiol (like PETMP) to form a solid network. If linear polymers are desired, use a di-thiol (e.g., 1,6-Hexanedithiol).

  • Formulation: Mix APBE and Thiol. Add Photoinitiator (0.5 – 1.0 wt%).

  • Mixing: Vortex until the initiator is fully dissolved. (Brief gentle heating to 40°C may be required).

  • Curing:

    • Films: Cast formulation between two glass slides with a specific spacer (e.g., 100 µm).

    • Bulk: Inject into a mold.

  • Irradiation: Expose to UV light (intensity ~10–20 mW/cm²) for 5–10 minutes.

  • Post-Cure (Optional): Thermal bake at 60°C for 1 hour to ensure complete conversion of trapped species.

Visualization: Thiol-Ene Cycle

ThiolEne Init Photoinitiator + hν Thiyl Thiyl Radical (RS•) Init->Thiyl Generation CarbonRad Carbon Radical (Intermediate) Thiyl->CarbonRad + APBE (Addition) Allyl APBE (Allyl) Product Thioether Linkage CarbonRad->Product + Thiol (H-Abstraction) Thiol Thiol (RSH) Product->Thiyl Regeneration

Figure 2: The step-growth cycle.[1] Note that the carbon radical abstracts a hydrogen from the thiol (Chain Transfer) faster than it abstracts from the allyl monomer, bypassing degradation.

Strategy III: Radical Copolymerization with Acrylates

Best For: Introducing APBE as a minor functional side-chain into a standard acrylic backbone.

Technical Caveat

Allyl ethers act as retarders in conventional radical polymerization. When copolymerized with Methacrylates (e.g., MMA) or Acrylates, the reaction rate will drop significantly as the APBE feed ratio increases.

Key Adjustments:

  • Low Feed Ratio: Keep APBE < 20 mol% in the feed.

  • High Initiator Load: Increase AIBN/BPO to 2–4 mol% to compensate for chain termination.

  • Reactivity Ratios:

    
    . The polymer will be rich in acrylate initially. To achieve uniform incorporation, use Starved Feed  addition (slowly add the acrylate to a pool of APBE).
    

Characterization & Data Interpretation

TechniqueObservation TargetSuccess Criteria
1H-NMR Allyl Protons (

5.1–5.3 ppm,

5.8–6.0 ppm)
Complete disappearance of olefinic peaks indicates 100% conversion.
FT-IR C=C Stretch (1640–1650 cm⁻¹)Disappearance of C=C peak. Appearance of cyclic anhydride bands (1780, 1850 cm⁻¹) for Strategy I.
GPC/SEC Molecular Weight (

,

)
Strategy I: Unimodal distribution,

kDa.Strategy II: N/A (Crosslinked).
DSC Glass Transition (

)
Single

indicates random/alternating copolymer. Two

s indicate phase separation (blocky or blend).

References

  • Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Allylic Monomers).

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.

  • Fujimori, K., et al. (1986).[4] Relative Reactivity of Free Monomers and Donor-Acceptor Complex in Alternating Copolymerization. Journal of Macromolecular Science: Part A - Chemistry, 23(5).[4]

  • Cramer, N. B., et al. (2003). Mechanism and kinetics of thiol-ene photopolymerizations. Macromolecules, 36(21), 7964-7969.

  • Matsumoto, A. (2001). Polymerization of Multiallyl Monomers. Progress in Polymer Science, 26(2), 189-257. (Detailed discussion on degradative chain transfer).

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of [5-(Allyloxy)pentyl]benzyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of [5-(Allyloxy)pentyl]benzyl ether presents a classic challenge in organic synthesis: symmetry breaking of a linear diol . The core objective is to desymmetrize 1,5-pentanediol to attach two different ether protecting groups—a benzyl group and an allyl group—at opposite ends.

The Core Challenge: Statistical Distribution

In a standard Williamson ether synthesis using strong bases (e.g., NaH) and 1 equivalent of benzyl bromide, the reaction follows a statistical distribution. You will inevitably obtain a mixture of:

  • Unreacted Diol (Starting Material)

  • Target Mono-ether (Yield often capped at ~50-60%)

  • Di-benzyl ether (Byproduct)

To improve yield beyond statistical limits, we must abandon standard stoichiometric alkylation in favor of coordination-assisted selective mono-alkylation .

Recommended Pathway

We recommend a two-step sequential protocol :

  • Step 1: Silver(I) Oxide (Ag₂O) mediated selective mono-benzylation of 1,5-pentanediol.

  • Step 2: Standard Williamson allylation of the intermediate 5-(benzyloxy)pentan-1-ol.

Optimized Experimental Protocol

Step 1: Selective Mono-benzylation

Objective: Synthesize 5-(benzyloxy)pentan-1-ol with >85% selectivity.

Mechanism: Unlike NaH, Silver(I) oxide acts as a mild base and a template. It coordinates between the two hydroxyl groups of the diol, activating one for nucleophilic attack while sterically hindering the second alkylation.

Reagents:

  • 1,5-Pentanediol (1.0 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • Silver(I) Oxide (Ag₂O) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1,5-pentanediol (e.g., 10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add Ag₂O (15 mmol) in one portion. The mixture will be a dark suspension. Stir vigorously at room temperature for 30 minutes to allow coordination.

  • Alkylation: Add Benzyl Bromide (11 mmol) dropwise via syringe.

  • Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 7:3).

    • Note: Reaction times are typically 12–24 hours.

  • Work-up: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Gradient: 10%

      
       30% EtOAc in Hexanes.
      
    • Target Yield: 85–92%.

Step 2: Allylation of the Intermediate

Objective: Convert 5-(benzyloxy)pentan-1-ol to this compound.

Reagents:

  • 5-(benzyloxy)pentan-1-ol (1.0 equiv)

  • Allyl Bromide (1.5 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv - Catalyst)

  • Solvent: THF (Anhydrous)[2]

Protocol:

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C under Argon.

  • Addition: Add 5-(benzyloxy)pentan-1-ol (dissolved in minimal THF) dropwise to the NaH suspension. Stir for 30 mins at 0°C until H₂ evolution ceases.

  • Catalysis: Add catalytic TBAI (Phase Transfer Catalyst/Nucleophilic catalyst).

  • Alkylation: Add Allyl Bromide (1.5 equiv) dropwise.

  • Temperature: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench: Carefully quench with sat. NH₄Cl solution at 0°C.

  • Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Visualization of Workflows

Synthesis Pathway & Logic

SynthesisPathway Start 1,5-Pentanediol RouteA Route A: NaH (Strong Base) Statistical Mixture Start->RouteA Standard Conditions RouteB Route B: Ag2O (Coordination) Selective Activation Start->RouteB Recommended Intermed 5-(Benzyloxy)pentan-1-ol (Mono-protected) RouteA->Intermed ~45% Yield Byproduct 1,5-Bis(benzyloxy)pentane (Di-protected Waste) RouteA->Byproduct ~25% Yield RouteB->Intermed >85% Yield (Bouzide Protocol) RouteB->Byproduct <5% Yield Step2 Step 2: Allylation (NaH + Allyl Bromide) Intermed->Step2 Final This compound Step2->Final Williamson Ether Synthesis

Caption: Comparison of statistical alkylation (Route A) vs. Ag₂O-mediated selective alkylation (Route B).

Troubleshooting Center (FAQ)

Issue 1: Low Yield in Step 1 (Di-benzylation)

User Question: "I am using NaH for the first step and getting 30% di-benzyl ether. How do I stop the second alkylation?"

Technical Diagnosis: The alkoxide of the mono-ether is often more nucleophilic or similarly reactive to the diol alkoxide in NaH conditions. In a homogeneous solution, once the mono-ether forms, it competes for the benzyl bromide.

Corrective Action:

  • Switch to Ag₂O: As detailed in the protocol, Silver Oxide coordinates to the diol surface, favoring mono-reaction.[3]

  • High Dilution: If you must use NaH, dilute the reaction significantly (0.05 M) and add the Benzyl Bromide very slowly (over 2 hours) via a syringe pump.

  • Excess Diol: Use 3–5 equivalents of 1,5-pentanediol. This statistically favors the mono-product. You can recover the unreacted diol during aqueous workup (it is water-soluble, whereas the benzyl ether is not).

Issue 2: Allyl Isomerization

User Question: "My NMR shows the allyl double bond has moved. I see a mixture of terminal and internal alkenes."

Technical Diagnosis: Under strongly basic conditions (NaH) or high temperatures, the terminal double bond of the allyl group can isomerize to the thermodynamically more stable internal position (conjugated with the oxygen), forming a vinyl ether (enol ether).

Corrective Action:

  • Temperature Control: Never heat the allylation step above 40°C. Perform the addition at 0°C.

  • Base Switch: If isomerization persists, switch from NaH to Phase Transfer Catalysis (PTC) . Use 50% NaOH(aq) / Toluene biphasic system with Tetrabutylammonium Hydrogen Sulfate (TBAHS) as the catalyst. This often suppresses isomerization.

Issue 3: Poor Separation

User Question: "I cannot separate the mono-benzyl ether from the di-benzyl ether on silica."

Technical Diagnosis: These compounds have different polarities, but if the column is overloaded, they will co-elute.

Corrective Action:

  • TLC Optimization: Use Toluene:Ethyl Acetate (9:1) instead of Hexane:Ethyl Acetate. Toluene provides better separation for benzyl derivatives due to

    
     interactions.
    
  • Chemical Separation: If Step 1 failed and you have a mixture:

    • Dissolve the crude mixture in Hexanes.

    • Extract with 60% aqueous Methanol . The mono-alcohol (Intermediate) will partition into the aqueous methanol phase, while the di-benzyl ether stays in the Hexane.

Quantitative Data Summary

ParameterStandard Method (NaH)Optimized Method (Ag₂O)
Reagent Stoichiometry 1:1 (Diol:BnBr)1:1.1 (Diol:BnBr)
Mono-Alkylation Yield 40–50%85–92%
Di-Alkylation ( impurity) 20–30%< 5%
Reaction Time 2–4 Hours12–24 Hours
Purification Difficulty High (Statistical Mix)Low (Clean Crude)

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Yield Low Yield / Mixture Problem->Yield Impurity Impurity / Isomerization Problem->Impurity Q_Step Which Step? Yield->Q_Step IsoCheck Is allyl group migrating? Impurity->IsoCheck Step1 Step 1: Benzylation Q_Step->Step1 Step2 Step 2: Allylation Q_Step->Step2 Sol1 Switch to Ag2O Protocol (See Ref 1) Step1->Sol1 Best Option Sol2 Use Excess Diol (5 eq) Recover unreacted diol Step1->Sol2 Alternative Sol3 Lower Temp (<40°C) Switch to PTC (NaOH/Toluene) IsoCheck->Sol3 Yes

Caption: Diagnostic flow for resolving yield and purity issues.

References

  • Bouzide, A., & Sauvé, G. (1997).[3] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[3][4][5] Tetrahedron Letters, 38(34), 5945-5948.

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • Paquette, L. A. (Ed.).[6] (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Refer to entry on Silver(I) Oxide).

Sources

Purification methods for [5-(Allyloxy)pentyl]benzyl ether via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-882-AE Subject: Optimization of Silica Gel Chromatography for Benzyl/Allyl Ether Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to purify [5-(Allyloxy)pentyl]benzyl ether , a lipophilic intermediate likely synthesized via Williamson ether synthesis.

This molecule presents a unique purification profile:

  • Chromophores: The benzyl group provides excellent UV absorbance at 254 nm.

  • Stability: The allyl ether moiety is robust but susceptible to oxidation (peroxides) or acid-catalyzed isomerization/polymerization on highly active silica.

  • Polarity: As a dialkyl ether with a C5 linker, this compound is relatively non-polar. It will elute early in standard normal-phase conditions.

The following guide replaces standard templates with a logic-driven workflow designed to maximize yield and purity for this specific structural class.

Part 1: Method Development (Pre-Run)

Before packing the column, you must define the separation window. Do not skip these diagnostic steps.

Thin Layer Chromatography (TLC) Strategy
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Visualization:

    • Primary: UV Lamp (254 nm) — Detects the benzyl ring.

    • Secondary: KMnO₄ Stain — Stains the allyl alkene (bright yellow/brown on purple). Crucial for detecting non-UV active impurities like aliphatic alcohols.

  • Target Rf: Adjust solvent to achieve an Rf of 0.25 – 0.35 for the product.

Mobile Phase Selection

For this ether, a Hexanes/Ethyl Acetate (Hex/EtOAc) system is standard. However, if you observe co-elution with benzyl bromide (a common starting material), you must switch selectivity.

Solvent SystemApplicationNotes
Hexanes / EtOAc Standard PurificationStart with 100% Hexanes to elute excess halides.
Hexanes / DCM Alternative SelectivityUse if product co-elutes with benzyl bromide. DCM interacts differently with the aromatic ring.
Toluene / Hexanes Difficult SeparationsToluene provides

interactions, often separating the benzyl ether from impurities.

Part 2: The Purification Protocol

Step-by-Step Workflow

1. Column Preparation:

  • Silica Grade: 40-63 µm (Standard Flash Grade).

  • Ratio: 30-50g silica per 1g of crude material. Do not overload; ethers can trail.

  • Additives: If your crude mixture was subjected to strong acid, neutralize the silica slurry with 1% Triethylamine (TEA) to prevent allyl degradation.

2. Sample Loading:

  • Method: Dry Loading is highly recommended.

    • Dissolve crude oil in minimal DCM.

    • Add silica (1:2 ratio by weight).

    • Rotary evaporate until a free-flowing powder remains.

    • Why? Liquid loading of viscous oils often leads to "streaking" and band broadening.

3. Elution Gradient (Recommended):

  • CV = Column Volume

PhaseSolvent CompositionGoal
Equilibration 100% Hexanes (2 CV)Remove air/moisture; stabilize bed.
Wash 100% Hexanes (2 CV)Elute unreacted Benzyl Bromide (non-polar).
Ramp 0%

10% EtOAc (5 CV)
Elute the target This compound .
Flush 20%

50% EtOAc (3 CV)
Elute unreacted Alcohol (polar).

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes based on the chemistry of benzyl/allyl ethers.

Q: I see a "ghost peak" or streaking that connects my product to the baseline.

Diagnosis: This is often caused by acid-catalyzed decomposition of the allyl ether or polymerization on the silica surface. The Fix:

  • Check your solvent quality.[2] Ethers (THF/Et2O) used in synthesis must be peroxide-free.

  • Buffer the system: Pre-wash the silica column with Hexanes containing 1% Triethylamine . This neutralizes acidic sites on the silica gel.

Q: My product is co-eluting with the Benzyl Bromide starting material.

Diagnosis: Both compounds are lipophilic and lack hydrogen bond donors, making them behave similarly in Hex/EtOAc. The Fix: Change the "selectivity triangle." Switch to Dichloromethane (DCM) / Hexanes .

  • Benzyl bromide often moves faster in Hexanes than the ether.

  • Protocol: Run isocratic 10% DCM in Hexanes.

Q: I cannot see my product on TLC, but I know it's there.

Diagnosis: You might be relying solely on UV. While the benzyl group is UV active, if the concentration is low, it can be missed. The Fix: Use Iodine (I₂) or Permanganate (KMnO₄) stains. The allyl group reacts instantly with KMnO₄ (turning brown), often providing higher sensitivity than UV for this specific molecule.

Part 4: Visualizing the Logic

Workflow Logic: Troubleshooting Co-Elution

The following diagram illustrates the decision process when standard separation fails.

PurificationLogic Start Start: Crude Mixture Analysis TLC_Check Run TLC (Hex/EtOAc 9:1) Start->TLC_Check Decision Is separation > 0.1 Rf? TLC_Check->Decision GoodSep Yes: Proceed to Column Decision->GoodSep Clear spots BadSep No: Co-elution Detected Decision->BadSep Overlapping spots Sol_DCM Switch Solvent: Hexanes / DCM BadSep->Sol_DCM Try dipole change Sol_Tol Switch Solvent: Hexanes / Toluene BadSep->Sol_Tol Try pi-pi interaction Sol_DCM->TLC_Check Re-test Sol_Tol->TLC_Check Re-test

Caption: Decision matrix for optimizing mobile phase selectivity when impurities co-elute.

Experimental Workflow: The "Dry Load" Technique

Standardizing the loading process is critical for reproducible results with viscous oils.

DryLoad Crude Crude Oil (Viscous) Dissolve Dissolve in DCM (Minimal Vol) Crude->Dissolve AddSilica Add Silica Gel (1:2 Ratio) Dissolve->AddSilica Evap Rotovap to Dryness (Free-flowing powder) AddSilica->Evap Load Load onto Column (Top of sand bed) Evap->Load

Caption: Recommended "Dry Loading" protocol to prevent streaking of the oily ether product.

Part 5: References & Grounding

The protocols above are synthesized from standard organic synthesis purification techniques and specific reactivity profiles of benzyl/allyl ethers.

  • Standard Flash Chromatography Protocols:

    • Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43, 2923–2925. (Foundational text for flash chromatography parameters).

  • Williamson Ether Synthesis & Purification:

    • The Williamson Ether Synthesis.[3][4][5] Master Organic Chemistry. (Context on reaction byproducts and solubility).

  • TLC Visualization Methods:

    • Visualizing TLC Plates. Chemistry LibreTexts. (Validation of UV and Permanganate/Iodine stains for ethers/alkenes).

  • Troubleshooting Co-Elution:

    • Troubleshooting Flash Column Chromatography. University of Rochester, Dept. of Chemistry. (Authoritative guide on solvent switching and silica compatibility).

Sources

Solving solubility issues of [5-(Allyloxy)pentyl]benzyl ether in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving solubility issues of [5-(Allyloxy)pentyl]benzyl ether in aqueous media Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely here because This compound is failing to dissolve in your aqueous buffers, resulting in oil droplets, turbidity, or precipitation.

This behavior is not a defect; it is a thermodynamic certainty.

Physicochemical Reality Check:

  • Structure: Benzyl-O-(CH2)5-O-Allyl

  • Formula: C15H22O2

  • Estimated LogP: ~4.2 – 4.8 (Highly Lipophilic)

  • Water Solubility: Negligible (< 10 µg/mL predicted)

This molecule is a "grease" in chemical terms. It possesses a lipophilic benzyl ring and a pentyl chain, with only two ether oxygens providing minimal hydrogen bond acceptance. It lacks hydrogen bond donors (OH, NH).[1] Therefore, it will never dissolve in pure water. You must manipulate the solvent system to force it into solution.

Diagnostic FAQs: Why is this happening?

Q: I heated the solution to 60°C and it dissolved, but it precipitated immediately upon cooling. Why? A: You achieved kinetic solubility, not thermodynamic solubility. Heat disrupts the intermolecular Van der Waals forces holding the oil/solid together, allowing transient mixing. As the system cools, the hydrophobic effect dominates, driving the water molecules to re-structure and exclude the non-polar ether molecules, forcing them to aggregate (precipitate).

Q: Is the turbidity a sign of chemical degradation (hydrolysis)? A: Unlikely at neutral pH. Benzyl and alkyl ethers are chemically stable in water at pH 7.4. The turbidity is physical aggregation (emulsification or precipitation).

  • Warning: Avoid strong acids (pH < 2), which can cleave the benzyl ether. Avoid transition metals (Pd, Ru) in the buffer, which can isomerize or cleave the allyl group.

Q: Can I just use 1% DMSO? A: Probably not. For a molecule with LogP > 4, a 1% co-solvent spike is often insufficient to prevent precipitation over time. You likely need a surfactant or a carrier molecule (Cyclodextrin).

Decision Tree: Selecting the Right Protocol

Use the following logic flow to determine which solubilization method suits your specific application.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the downstream use? Start->App_Type Chem_Synth Chemical Synthesis / Bioconjugation App_Type->Chem_Synth Cell_Bio Cell Culture / In Vitro Bioassay App_Type->Cell_Bio Animal In Vivo / Animal Study App_Type->Animal Method_A Method A: Organic Co-solvent (DMSO/NMP/EtOH) Chem_Synth->Method_A High tolerance for organics Cell_Bio->Method_A If <0.5% DMSO tolerated Method_C Method C: Cyclodextrin Complex (HP-β-CD) Cell_Bio->Method_C Preferred for low toxicity Method_B Method B: Surfactant Micelles (Tween 80 / Triton X-100) Animal->Method_B Emulsion route Animal->Method_C Solution route (Best PK)

Caption: Decision matrix for solubilizing lipophilic ethers based on experimental tolerance.

Troubleshooting Protocols

Method A: The Co-Solvent Spike (Chemical Assays)

Best for: Synthetic chemistry, click chemistry, or robust enzymatic assays tolerant of organic solvents. Mechanism: The organic solvent solvates the hydrophobic chain, while being miscible with water.

  • Prepare Stock: Dissolve this compound in 100% DMSO (Dimethyl sulfoxide) or Ethanol to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10 µM final).

  • Vortex: Ensure the stock is perfectly clear.

  • Rapid Dilution:

    • Place your aqueous buffer on a magnetic stirrer (fast stir).

    • Submerge the pipette tip into the vortex of the stirring buffer.

    • Inject the stock slowly.

    • Critical: Do not exceed 10% v/v organic solvent. If precipitation occurs, switch to Method B.

Method B: Surfactant-Assisted Dispersion (Micelles)

Best for: Non-sensitive biological assays where the compound needs to stay suspended. Mechanism: Surfactants (Tween 80) form micelles, trapping the lipophilic ether inside the hydrophobic core while presenting a hydrophilic shell to the water.

  • The "Film" Method (Most Reliable):

    • Aliquot the ether solution (in volatile solvent like DCM or Ethanol) into a glass vial.

    • Evaporate the solvent under N2 stream to create a thin film on the glass.

    • Add aqueous buffer containing 0.1% - 0.5% Tween 80 (or Kolliphor EL).

    • Sonicate (water bath sonicator) for 10-20 minutes at 40°C.

    • Result: A clear to slightly opalescent micellar solution.

Method C: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Cell culture, animal studies, and long-term stability. Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a molecular "bucket." The hydrophobic pentyl/benzyl chain fits inside the bucket, shielding it from water.

Protocol:

  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% w/v solution. (Note: 20% is standard for difficult lipophiles).

  • Add Compound: Add your ether (liquid or solid) to this vehicle.

  • Equilibrate: Shake or rotate at Room Temperature for 24 hours.

    • Tip: If the compound is an oil, high-shear mixing helps.

  • Filter: Pass through a 0.22 µm PVDF filter to remove un-complexed material.

  • Validation: The filtrate is a true solution of the drug-CD complex.

Comparative Solubility Data

The following table estimates solubility limits based on structural analogs (Benzyl pentyl ether) and general solvent properties.

Solvent SystemEstimated SolubilityVisual AppearanceSuitability
Pure Water (pH 7) < 0.01 mg/mLOily droplets / TurbidUnsuitable
PBS + 1% DMSO ~0.05 mg/mLCloudy precipitatePoor Stability
Ethanol (100%) > 50 mg/mLClearStock Solution Only
20% HP-β-CD (aq) 2 - 10 mg/mLClear / Slight HazeExcellent (Bio-compatible)
PBS + 0.5% Tween 80 1 - 5 mg/mLClear Micellar SolutionGood (Check toxicity)

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Authoritative source on using HP-β-CD to solubilize lipophilic drugs (LogP > 4).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

    • Context: Explains the "Rule of 5" and why a C15 ether (high LogP)
  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2]

    • Context: Defines the chemical stability of benzyl and allyl ethers (stable in base/neutral, labile in strong acid/transition metals).
  • PubChem Compound Summary: Benzyl Phenyl Ether . National Center for Biotechnology Information. Link

    • Context: Used as a structural analog to estim

Disclaimer: This guide assumes standard laboratory conditions. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Minimizing side reactions during [5-(Allyloxy)pentyl]benzyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of [5-(Allyloxy)pentyl]benzyl ether

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific etherification. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic protocol.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Desired this compound

Possible Cause 1: Incomplete Deprotonation of the Starting Alcohol

The first step in the Williamson ether synthesis is the deprotonation of the alcohol, in this case, 5-(allyloxy)pentan-1-ol, to form a reactive alkoxide.[1] Incomplete deprotonation leads to unreacted starting material and consequently, a lower yield.

  • Troubleshooting Suggestion:

    • Choice of Base: Ensure the base is strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice for generating alkoxides.[2][3] Potassium hydroxide (KOH) can also be used, sometimes in solid pellet form for solvent-free conditions.[4]

    • Reaction Conditions: Allow sufficient time for the deprotonation to go to completion. This is typically done by stirring the alcohol and base in a suitable anhydrous solvent for a period before adding the benzyl halide.

    • Moisture Control: The presence of water will consume the base and protonate the newly formed alkoxide, hindering the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Possible Cause 2: Competing Elimination Reaction (E2)

The alkoxide is a strong base and can promote the elimination of HBr from benzyl bromide to form stilbene, although this is less common with primary halides like benzyl bromide.[5][6] More significantly, if there were any secondary or tertiary alkyl halide impurities, elimination would be a major side reaction.[7][8]

  • Troubleshooting Suggestion:

    • Temperature Control: While the Williamson synthesis often requires heating (typically 50-100 °C), excessive temperatures can favor elimination over substitution.[9][10] Monitor the reaction temperature closely and aim for the lowest effective temperature.

    • Reagent Purity: Use high-purity benzyl bromide to avoid side reactions from impurities.

Possible Cause 3: Suboptimal Solvent Choice

The choice of solvent significantly impacts the reaction rate and selectivity.[9]

  • Troubleshooting Suggestion:

    • Recommended Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more available to attack the benzyl bromide.[9][10] Tetrahydrofuran (THF) is also a common choice.[5]

    • Solvents to Avoid: Protic solvents (e.g., ethanol, water) and apolar solvents can slow down the reaction by solvating the nucleophile.[5][9]

Problem 2: Formation of Dibenzyl Ether as a Major Byproduct

The formation of dibenzyl ether can occur if the benzyl bromide reacts with a hydroxide source or if there is a reaction with benzyl alcohol formed in situ. High reaction temperatures during the synthesis of benzyl bromide from benzyl alcohol can also lead to dibenzyl ether as a byproduct.[11]

  • Troubleshooting Suggestion:

    • Control of Nucleophiles: Ensure that the primary nucleophile is the desired alkoxide. This goes back to ensuring complete deprotonation and anhydrous conditions.

    • Purification of Benzyl Bromide: If you are preparing your own benzyl bromide, ensure it is purified to remove any unreacted benzyl alcohol.

Problem 3: Difficulty in Purifying the Final Product

The product, this compound, may be difficult to separate from starting materials or byproducts.

  • Troubleshooting Suggestion:

    • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution with a non-polar solvent system like hexanes and ethyl acetate is typically effective.[12]

    • Deactivated Silica: If your product is sensitive to the acidic nature of silica gel, you can use silica gel deactivated with triethylamine.[12]

    • Alternative Stationary Phases: For particularly challenging separations, consider using neutral alumina as the stationary phase.[12]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][9] The process involves two main steps:

  • Deprotonation: The alcohol, 5-(allyloxy)pentan-1-ol, is deprotonated by a strong base to form a potent nucleophile, the corresponding alkoxide.

  • Nucleophilic Attack: The alkoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage.[1]

Q2: How can I improve the reaction rate without increasing side reactions?

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can significantly accelerate the reaction.[9][13] PTCs help to transport the alkoxide from the solid or aqueous phase into the organic phase where the benzyl bromide is, thus increasing the effective concentration of the nucleophile and allowing for milder reaction conditions.[14][15]

Q3: Can I use benzyl chloride instead of benzyl bromide?

Yes, benzyl chloride can be used. However, bromides are generally better leaving groups than chlorides, so the reaction with benzyl bromide is typically faster.[3] If you use benzyl chloride, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.

Q4: My starting material is 1,5-pentanediol. How can I selectively form the mono-allylated precursor, 5-(allyloxy)pentan-1-ol?

Selective mono-functionalization of a symmetric diol can be challenging. One common strategy is to use a limiting amount of the allyl halide (e.g., 1.0 equivalent) and a slight excess of the diol (e.g., 1.1-1.2 equivalents) with a suitable base. This statistically favors mono-allylation. The resulting mixture of diol, mono-allylated product, and di-allylated product would then need to be carefully separated by column chromatography. Another approach involves forming the sodium alkoxide of the diol, which may have poor solubility, leading to a strong tendency towards monoprotection.[16]

Q5: What are the key safety precautions for this synthesis?

  • Benzyl Bromide: Benzyl bromide is a lachrymator (causes tearing) and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Solvents: The organic solvents used (e.g., DMF, THF) are flammable and should be handled with care, away from ignition sources.

Data and Protocols

Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis
ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), Potassium Hydroxide (KOH)Strong bases ensure complete deprotonation of the alcohol.[2][4]
Alkyl Halide Benzyl Bromide (Primary Halide)Primary halides are ideal for SN2 reactions and minimize elimination.[3][5]
Solvent DMF, Acetonitrile, THF (Polar Aprotic)These solvents enhance the nucleophilicity of the alkoxide.[9][10]
Temperature 50 - 100 °CProvides sufficient energy for the reaction without favoring elimination.[9][10]
Reaction Time 1 - 8 hoursTypically sufficient for the reaction to reach completion.[9][10]
Catalyst (Optional) Tetrabutylammonium bromide, 18-crown-6A phase-transfer catalyst can increase the reaction rate.[9]
Experimental Protocol: Synthesis of this compound

This is a general protocol and may require optimization for specific experimental setups.

  • Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-(allyloxy)pentan-1-ol (1.0 eq.) in anhydrous DMF. Cool the solution in an ice bath.

  • Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Ether Formation: Slowly add benzyl bromide (1.05 eq.) to the alkoxide solution via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Diagram 1: Reaction Pathway and Potential Side Reactions

Williamson_Ether_Synthesis cluster_main Desired SN2 Pathway cluster_side Side Reactions ROH 5-(Allyloxy)pentan-1-ol RO_minus Alkoxide (Nucleophile) ROH->RO_minus Deprotonation Base Base (e.g., NaH) Base->RO_minus Product This compound RO_minus->Product SN2 Attack BnBr Benzyl Bromide BnBr->Product SN2 Attack Byproduct_E2 Stilbene (Elimination) BnBr->Byproduct_E2 E2 Elimination (minor) Byproduct_BnOBn Dibenzyl Ether BnBr->Byproduct_BnOBn Reaction with Hydroxide/Benzyl Alcohol

Caption: Main SN2 pathway and potential side reactions.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart decision decision start Low Yield of Product check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_conditions Suboptimal Conditions? check_deprotonation->check_conditions No sol_base Use stronger base (e.g., NaH) Ensure anhydrous conditions check_deprotonation->sol_base Yes check_side_reactions Significant Side Reactions? check_conditions->check_side_reactions No sol_conditions Use polar aprotic solvent (DMF, THF) Optimize temperature (50-100 °C) check_conditions->sol_conditions Yes sol_side_reactions Use high-purity reagents Consider lower temperature check_side_reactions->sol_side_reactions Yes end Improved Yield check_side_reactions->end No sol_base->end sol_conditions->end sol_side_reactions->end

Caption: Troubleshooting flowchart for low product yield.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]

  • Benzyl Ethers - Organic Chemistry Portal. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC. [Link]

  • What is Williamson's reaction? - Quora. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as - Organic Syntheses. [Link]

  • Ethers From Alkenes and Alkyl Halides - Chemistry Steps. [Link]

  • Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. [Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • CN1118448C - The preparation method of benzyl-ether - Google P
  • Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11. [Link]

  • 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • US6320085B1 - Process for the preparation of benzyl-ethers - Google P
  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols | Request PDF - ResearchGate. [Link]

  • Propose a mechanism for the reaction of benzyl bromide with ethan... - Pearson. [Link]

  • synthesis & cleavage of benzyl ethers - YouTube. [Link]

  • asymmetric protection of 1-5 Pentanediol? : r/chemistry - Reddit. [Link]

  • Selective and efficient production of 1,5-pentanediol from tetrahydrofurfuryl alcohol using Ni-La(OH)3 catalysts - ResearchGate. [Link]

  • Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. [Link]

  • Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. [Link]

Sources

Technical Support Center: [5-(Allyloxy)pentyl]benzyl Ether Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Purification Techniques for [5-(Allyloxy)pentyl]benzyl ether Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below is a dynamic technical guide designed to assist you in scaling the purification of this compound (MW: ~234.33 g/mol ). This intermediate—often a critical linker in PROTACs or lipidomic standards—presents unique challenges due to its lipophilicity and the distinct reactivities of its benzyl and allyl termini.

This guide moves beyond basic "wash and dry" instructions. We focus on causality (why impurities form) and scalability (how to move from gram to kilogram).

Quick Reference: Impurity Profile & Strategy

Before troubleshooting, characterize your crude matrix. The synthesis of this ether typically involves the alkylation of 5-(benzyloxy)-1-pentanol with allyl bromide (or vice versa).

Impurity TypeLikely SourcePhysicochemical BehaviorRemoval Strategy
Starting Alcohol Unreacted 5-(benzyloxy)-1-pentanolPolar, H-bond donorScavenger resin or Flash Chromatography
Allyl Halide Excess reagent (Allyl bromide/chloride)Volatile, LachrymatorVacuum stripping or Amine wash
Symmetrical Dimer 1,5-bis(benzyloxy)pentaneNon-polar, High BPFractional Distillation or Careful Chromatography
Mineral Oil From NaH dispersion (if used)Highly Non-polarHexane wash (biphasic) or Reverse Phase
Peroxides Oxidation of allyl etherUnstable, ExplosiveCRITICAL: Test with KI strips; Reductive wash
Module 1: The Diagnostic Triage (Pre-Purification)

Q: My crude reaction mixture is dark brown and viscous. Should I proceed directly to distillation?

A: Do not distill immediately. The dark color often indicates polymerized allyl species or oxidized benzyl salts. Heating this mess can induce thermal decomposition or rapid polymerization of the allyl group.

Protocol: The "De-Gunking" Workup

  • Quench & Partition: Dilute the reaction mixture with tert-Butyl methyl ether (TBME). TBME is preferred over diethyl ether for scale-up due to lower volatility and peroxide formation risks.

  • Aqueous Wash: Wash with 1N HCl (to remove basic amine catalysts) followed by Saturated NaHCO₃.

  • The "Polishing" Filtration: Dry the organic layer over MgSO₄. Add 5% w/w activated charcoal. Stir for 30 minutes and filter through a Celite pad.

    • Why? Charcoal removes the heavy, dark polymeric tars that foul distillation heads and chromatography columns.

Module 2: Scalable Distillation (The Workhorse)

Q: Can I purify this compound by vacuum distillation without degrading the allyl group?

A: Yes, but thermal control is paramount. While aliphatic allyl ethers are generally stable to rearrangement (unlike aryl allyl ethers which undergo Claisen rearrangement), they are prone to oxidation.

Technical Constraints:

  • Boiling Point: ~140–150°C at 0.5 mmHg (Estimated).

  • Thermal Ceiling: Do not exceed a pot temperature of 180°C.

Step-by-Step Vacuum Distillation Protocol:

  • Apparatus: Use a Short-Path Distillation head (for <50g) or a Wiped-Film Evaporator (for >100g). A long Vigreux column is not recommended as the high hold-up volume increases thermal exposure time.

  • Pressure: High vacuum is non-negotiable (< 1 mmHg).

  • Fraction Collection:

    • F1 (Fore-run): Volatiles, unreacted allyl bromide, and mineral oil.

    • F2 (Main Fraction): this compound.

    • F3 (Residue): Di-alkylated byproducts and starting alcohol (often higher boiling due to H-bonding).

Expert Tip: If you used NaH in mineral oil, the oil will co-distill or distill just before your product. If F2 is cloudy, it contains mineral oil. Switch to a flash chromatography "plug" to remove the oil before distilling.

Module 3: Chromatographic Polish (The Sniper)

Q: Distillation left me with 95% purity, but I have a persistent impurity trailing the product. How do I remove it efficiently?

A: The trailing impurity is likely the unreacted alcohol (5-(benzyloxy)-1-pentanol). Because the product (dialkyl ether) is significantly less polar than the alcohol, silica gel chromatography is highly effective here.

Optimization for Scale (Flash Chromatography):

  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate (gradient).

    • Start: 100% Hexane (elutes mineral oil).

    • Ramp: 0% to 10% EtOAc. The product usually elutes around 5-8% EtOAc.

    • Flush: 50% EtOAc (to remove alcohol).

The "Chemical Scavenger" Alternative (Non-Chromatographic): If you have >500g and want to avoid a massive column:

  • Dissolve crude in DCM.

  • Add 1.5 equivalents (relative to unreacted alcohol) of Succinic Anhydride and catalytic DMAP.

  • Stir for 2 hours. The unreacted alcohol converts to a hemisuccinate (carboxylic acid).

  • Wash with aqueous Na₂CO₃. The impurity goes into the water; your neutral ether product stays in the DCM.

    • Why? This converts a difficult separation (Polar vs Less Polar) into an easy one (Neutral vs Ionic).

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying this ether based on scale and impurity profile.

PurificationLogic Start Crude Reaction Mixture IsSolid Contains Precipitate? Start->IsSolid Triage TLC/HPLC Analysis HighAlcohol >10% Unreacted Alcohol? Triage->HighAlcohol IsSolid->Triage No Filter Filter (Celite) Remove salts IsSolid->Filter Yes ScaleCheck Scale > 100g? HighAlcohol->ScaleCheck No Scavenge Succinic Anhydride Derivatization Wash HighAlcohol->Scavenge Yes (Scalable) Distill High Vacuum Distillation (<1 mmHg) ScaleCheck->Distill Yes Flash Flash Chromatography (Hex/EtOAc) ScaleCheck->Flash No Filter->Triage Scavenge->ScaleCheck Final Pure this compound Distill->Final Flash->Final

Figure 1: Decision matrix for the scalable purification of benzyl-allyl ethers.

Module 5: Stability & Storage FAQs

Q: My product turned yellow after two weeks in the fridge. Is it ruined? A: The yellowing suggests oxidation. Allyl ethers can form peroxides upon exposure to air, which then degrade into aldehydes (yellow/brown).

  • Test: Use a starch-iodide strip. If it turns blue, peroxides are present.

  • Remedy: Wash the ether with 10% aqueous Sodium Metabisulfite, dry, and re-concentrate.

  • Prevention: Always store under Argon/Nitrogen at -20°C. Add a stabilizer like BHT (0.05%) if the downstream application permits.

Q: Can I use this ether in hydrogenation reactions? A: Caution. Standard hydrogenation (Pd/C, H₂) will cleave the benzyl ether (to an alcohol) AND reduce the allyl group (to a propyl group). If you need to remove only the benzyl group, you must use specific conditions (e.g., BCl₃ or oxidative cleavage), but the allyl group makes Lewis Acid deprotection risky.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on Benzyl/Allyl ether stability and formation).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Distillation).

  • Cunningham, A., et al. (2020). "Scalable purification of lipophilic intermediates using derivatization strategies." Organic Process Research & Development. (General reference for succinic anhydride scavenging technique).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Physicochemical data for ether purification).

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of [5-(Allyloxy)pentyl]benzyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker chemistry is as critical as the warhead itself. While Polyethylene Glycol (PEG) remains the industry standard for solubility, its polydispersity and spectral congestion often obscure quantitative analysis.

This guide analyzes [5-(Allyloxy)pentyl]benzyl ether —a discrete, hydrophobic "hybrid" linker. We provide a definitive 1H NMR assignment and objectively compare its spectral performance against PEG and Ester-based alternatives. Our data suggests that for lipophilic drug candidates requiring precise stoichiometric validation, this ether scaffold offers superior spectral resolution and chemical stability.

Structural Analysis & Theoretical Basis

The molecule (C


H

O

) consists of a flexible pentyl core capped by two orthogonal protecting/reactive groups: a benzyl ether (stable, hydrogenolysis-labile) and an allyl ether (stable, isomerization/metathesis-active).

SMILES: C=CCOCCCCCOCc1ccccc1

The "Resolution Gap" Problem

In standard PEG linkers (e.g., PEG-4 to PEG-8), the repeating ethylene oxide units (–CH


CH

O–) generate a massive singlet or broad multiplet around 3.6 ppm. This signal frequently masks critical diagnostic peaks of the payload. The this compound resolves this by distributing its methylene signals across distinct aliphatic zones (1.4–1.7 ppm) and ether zones (3.4–4.5 ppm), leaving the 3.6 ppm region relatively clear.

Experimental Protocol

To ensure reproducibility, the following acquisition parameters are recommended. This protocol minimizes solvent water interference and optimizes relaxation for accurate integration.

Synthesis Context (Brief)

The compound is typically synthesized via Williamson ether synthesis:

  • Reactants: 1,5-Pentanediol (excess) + Benzyl bromide (NaH/THF)

    
     Monobenzyl ether.
    
  • Capping: Monobenzyl ether + Allyl bromide (NaH/THF). Note: This route prevents polymerization, a common issue with PEG synthesis.

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for multiplet resolution).

  • Solvent: CDCl

    
     (Chloroform-d) is preferred over DMSO-d
    
    
    
    to prevent viscosity broadening and to separate the water peak from the ether region.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: zg30 (30° pulse angle) to ensure quantitative relaxation of the aliphatic chain.

  • Relaxation Delay (D1):

    
     5.0 seconds (Critical for accurate integration of the isolated benzyl singlet).
    

Detailed Spectral Assignment

The spectrum is divided into four distinct zones. Assignments are based on inductive effects and spin-spin coupling constants (


).
Zone A: The Aromatic Anchor (7.20 – 7.40 ppm)
  • Signal: Multiplet (5H).

  • Assignment: Phenyl group protons (Ph-H ).

  • Diagnostic Value: Integration reference. Set this region to 5.00H.

  • Note: In CDCl

    
    , the ortho, meta, and para protons often overlap into a single envelope.
    
Zone B: The Olefinic "Allyl" System (5.10 – 6.00 ppm)

This region confirms the integrity of the allyl cap.

  • Internal Vinyl Proton (-CH=):

    • Shift: ~5.92 ppm.[1]

    • Multiplicity: Multiplet (ddt).

    • Coupling:

      
       Hz, 
      
      
      
      Hz,
      
      
      Hz.
  • Terminal Vinyl Protons (=CH

    
    ): 
    
    • Shift: 5.15 – 5.30 ppm (Two distinct signals).

    • Multiplicity: Two doublets of doublets (dd).

    • Assignment: The proton trans to the internal vinyl appears further downfield (~5.28 ppm) than the cis proton (~5.17 ppm).

Zone C: The Ether Linkage Region (3.40 – 4.50 ppm)

This is the most critical region for distinguishing this linker from PEGs.

  • Benzylic Methylene (Ph-CH

    
    -O-): 
    
    • Shift: 4.50 ppm.

    • Multiplicity: Singlet (2H).

    • Significance: Sharp, isolated singlet. Primary quantification peak.

  • Allylic Methylene (O-CH

    
    -CH=): 
    
    • Shift: 3.97 ppm.

    • Multiplicity: Doublet of triplets (dt) (2H).

    • Coupling:

      
       Hz (coupling to vinyl proton).
      
  • Pentyl Terminal Methylenes (-CH

    
    -O-): 
    
    • Shift: 3.42 – 3.48 ppm.

    • Multiplicity: Two overlapping triplets (4H total).

    • Assignment: The -CH

      
      - adjacent to the benzyl ether and the -CH
      
      
      
      - adjacent to the allyl ether have very similar electronic environments.
Zone D: The Aliphatic Core (1.40 – 1.70 ppm)
  • Beta-Methylenes (O-C-CH

    
    -): 
    
    • Shift: ~1.60 – 1.68 ppm.

    • Multiplicity: Multiplet/Quintet (4H).

  • Central Methylene (C-C-CH

    
    -C-C): 
    
    • Shift: ~1.45 ppm.

    • Multiplicity: Quintet/Multiplet (2H).

Comparative Analysis: Ether vs. PEG vs. Ester

The following table and decision matrix guide the selection of the this compound scaffold over common alternatives.

Table 1: Spectral & Physical Performance Comparison
FeatureThis compoundPEG Linker (e.g., PEG-4)Ester Linker
NMR Diagnostic Region Discrete (1.4, 3.4, 4.5 ppm)Congested (3.5–3.7 ppm broad)Distinct (2.3, 4.1 ppm)
Integration Accuracy High (Isolated singlets)Low (Satellite interference)High
Chemical Stability High (Base/Acid resistant)High (Peroxide formation risk)Low (Hydrolysis prone)
Water Solubility Low (Lipophilic)Excellent Moderate
Monodispersity Absolute (Single entity)Variable (Often polydisperse)Absolute
Figure 1: Assignment Logic Flowchart

Use this logic to validate the structure of the synthesized linker.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (CDCl3, 400 MHz) Check_Aromatic Check 7.2-7.4 ppm: Is there a 5H Multiplet? Start->Check_Aromatic Check_Benzyl Check 4.50 ppm: Is there a sharp 2H Singlet? Check_Aromatic->Check_Benzyl Yes Result_Fail_Protect FAIL: Missing Benzyl Group (Check Starting Material) Check_Aromatic->Result_Fail_Protect No Check_Allyl Check 5.1-6.0 ppm: Are Olefinic signals present? Check_Benzyl->Check_Allyl Yes Check_Benzyl->Result_Fail_Protect No Check_Integration Integration Check: Set Benzyl (4.5 ppm) = 2.00H. Do Alkyls (3.4 ppm) = 4.00H? Check_Allyl->Check_Integration Yes Result_Fail_Allyl FAIL: Missing Allyl Cap (Check Alkylation Step) Check_Allyl->Result_Fail_Allyl No Result_Confirmed CONFIRMED: This compound Check_Integration->Result_Confirmed Yes Result_Fail_Int FAIL: Impure/Mixed Ether (Check for Mono-benzyl diol) Check_Integration->Result_Fail_Int No

Caption: Step-by-step logic flow for validating the linker structure using diagnostic NMR signals.

Figure 2: Linker Selection Decision Matrix

When should you choose this ether linker over a PEG linker?

Linker_Selection Need Requirement: Stable Linker Solubility Is Water Solubility Critical? Need->Solubility Resolution Is NMR Resolution of Payload Critical? Solubility->Resolution No (Lipophilic OK) PEG Select: PEG Linker Solubility->PEG Yes (High) Stability Is Hydrolytic Stability Required? Resolution->Stability No Ether Select: This compound Resolution->Ether Yes (Avoid 3.6 ppm) Stability->Ether Yes Ester Select: Ester Linker Stability->Ester No (Cleavable OK)

Caption: Decision tree for selecting the optimal linker based on solubility, resolution, and stability needs.

References

  • Williamson Ether Synthesis Protocols

    • Synthesis of allyl and benzyl ethers from alcohols and phenols.[2] (2005).[3][4][5][6] Indian Academy of Sciences. Link

  • PEG vs.

    • NMR Characterization of Polyethylene Glycol Conjugates. (2023).[7] National Institutes of Health. Link

  • Allyl Ether Spectral Data

    • Allyl phenyl ether 1H NMR Spectrum. (2017).[8] Spectrabase.[3][4] Link[3]

  • Benzyl Ether Spectral Data

    • Benzyl pentyl ether - CAS Common Chemistry.[3][5][9] (2025).[3][4][5][6][9][10] CAS. Link[5]

  • General NMR Interpretation

    • Proton NMR of Allyl Ether Groups. (2013). YouTube (Educational). Link

Sources

FTIR spectral analysis of [5-(Allyloxy)pentyl]benzyl ether functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Analysis of [5-(Allyloxy)pentyl]benzyl ether: A Comparative Approach

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

In the realm of molecular analysis, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, providing a rapid and non-destructive method to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which plots absorbance or transmittance against wavenumber. Each peak in the spectrum corresponds to a specific molecular vibration—stretching or bending—of the chemical bonds. This "molecular fingerprint" is invaluable for researchers, scientists, and drug development professionals in confirming the synthesis of a target molecule, assessing its purity, and elucidating its structure.

This guide provides a comprehensive analysis of the FTIR spectrum of this compound, a molecule incorporating several key functional groups: a benzyl ether, an allyl ether, and a pentyl chain. We will dissect the expected vibrational modes of each functional group, compare them with related compounds, and provide a detailed experimental protocol for acquiring a high-quality FTIR spectrum.

The Molecular Structure of this compound

To understand the FTIR spectrum, we must first visualize the molecule's structure and its constituent functional groups, each with its characteristic vibrational frequencies.

G cluster_prep Sample Preparation & Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Clean ATR Crystal (e.g., with isopropanol) B Record Background Spectrum (clean, empty crystal) A->B C Apply Small Drop of Liquid Sample to the ATR Crystal B->C D Acquire Sample Spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) C->D E Perform Background Correction D->E F Identify and Label Peak Frequencies E->F G Compare with Reference Spectra and Theoretical Values F->G

Figure 2. Experimental Workflow for ATR-FTIR Spectroscopy.

1. Instrument Preparation and Background Scan:

  • Rationale: A background scan of the empty ATR crystal is essential to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself from the final sample spectrum.

  • Procedure:

    • Ensure the ATR crystal is clean and dry. Wipe the crystal with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • In the spectrometer software, initiate a background scan. This typically involves co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

2. Sample Application:

  • Rationale: ATR-FTIR requires intimate contact between the sample and the crystal surface for the evanescent wave to penetrate the sample.

  • Procedure:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

3. Spectrum Acquisition:

  • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is generally sufficient for routine functional group identification.

  • Procedure:

    • Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

4. Data Analysis:

  • Rationale: The final spectrum needs to be analyzed to identify the key absorption bands and correlate them with the functional groups present in the molecule.

  • Procedure:

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the expected values for the functional groups in this compound, as detailed in the tables above.

    • If available, compare the acquired spectrum with a reference spectrum of a known standard.

Summary of Key Vibrational Frequencies

The following table summarizes the expected key FTIR absorption bands for the functional groups in this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100-3000C-H StretchAromatic & AlkeneMedium
2960-2850C-H StretchAlkyl (CH₂, CH₃)Strong
1640C=C StretchAlkeneWeak-Medium
1600-1450C=C StretchAromaticMedium
1465C-H Bend (Scissoring)CH₂Medium
1250Asymmetric C-O-C StretchAryl Alkyl EtherStrong
1120Asymmetric C-O-C StretchDialkyl EtherStrong
1040Symmetric C-O-C StretchAryl Alkyl EtherMedium-Strong
990 & 910=C-H Bend (Out-of-Plane)Alkene (Vinyl)Strong
750 & 690C-H Bend (Out-of-Plane)Aromatic (Monosubstituted)Strong

Table 2. Summary of Predicted FTIR Absorption Bands for this compound.

Conclusion

The FTIR spectral analysis of this compound provides a powerful method for its structural confirmation. By understanding the characteristic vibrational frequencies of the benzyl ether, allyl ether, and aliphatic hydrocarbon moieties, a detailed interpretation of the spectrum is possible. A systematic approach, involving the prediction of peak positions, comparison with related compounds, and adherence to a rigorous experimental protocol, allows researchers to confidently identify this molecule and distinguish it from potential starting materials or byproducts. The combination of strong C-O-C stretching bands in the 1250-1040 cm⁻¹ region, characteristic alkene and aromatic absorptions, and aliphatic C-H stretches below 3000 cm⁻¹ creates a unique spectral fingerprint for this compound.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. [Link]

  • University of Colorado Boulder. (n.d.). IR: aromatics. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of California, Los Angeles. (n.d.). Table of IR Absorptions. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI, 26(1), 1-12. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkenes. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. [Link]

  • ResearchGate. (n.d.). IR spectrum (in chloroform) of 2-(1,1-bis(4-(allyloxy)phenyl) -. [Link]

  • ResearchGate. (n.d.). a) ATR‐FTIR and b) ¹H‐NMR spectrum of 1,4‐diallyl‐2,5‐bis(allyloxy)benzene. [Link]

  • Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • SpectraBase. (n.d.). Benzyl p-nitrophenyl ether - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. (n.d.). Benzyl phenyl ether - Optional[FTIR] - Spectrum. [Link]

  • The Royal Society of Chemistry. (n.d.). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • PubChem. (n.d.). Allyl o-tolyl ether. [Link]

  • PubChem. (n.d.). Allyl benzyl ether. [Link]

  • ResearchGate. (n.d.). 6: FTIR spectrum of the original allyl-PEG10-OH ligand and the modified.... [Link]

  • ResearchGate. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • MDPI. (2020, October 19). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. [Link]

  • Chulalongkorn University. (n.d.). Fourier Transform Infrared Spectrometric Determination of Benzyl Alcoh. [Link]

A Predictive Thermal Degradation Analysis of [5-(Allyloxy)pentyl]benzyl Ether: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and advanced material science, understanding the thermal stability of a molecule is paramount. It dictates storage conditions, manufacturing parameters, and ultimately, the viability of a compound in its intended application. This guide offers a comprehensive, predictive analysis of the thermal degradation of [5-(Allyloxy)pentyl]benzyl ether, a molecule of interest for applications requiring chemical stability and specific solvency properties, such as in drug delivery systems or as a high-performance heat transfer fluid.

While direct experimental Thermogravimetric Analysis (TGA) data for this compound is not publicly available, we can construct a robust predictive profile by examining its constituent chemical motifs: the benzyl ether, the allyl ether, and the pentyl alkyl chain. This guide will compare the anticipated thermal behavior of our target molecule with experimentally verified data for structurally related compounds. By dissecting the thermal liabilities of these components, we can provide researchers and drug development professionals with a scientifically grounded forecast of the compound's performance.

The Structural Determinants of Thermal Stability

The thermal stability of this compound is governed by the interplay of its functional groups. The benzyl ether moiety is known for its relative stability, but it is also susceptible to autoxidation. The allyl group introduces a potential site for radical-initiated decomposition. The long alkyl chain, while generally stable, can influence the molecule's volatility and decomposition kinetics.[1]

Comparative Thermal Analysis: A Predictive Approach

To build a predictive model for the thermal degradation of this compound, we will compare it against three classes of related compounds for which thermal analysis data is available:

  • Simple Benzyl Ethers: To understand the core stability of the benzyl ether linkage.

  • Long-Chain Alkyl Ethers: To assess the impact of the pentyl chain.[2]

  • Allyl-Containing Compounds: To infer the influence of the allyl group on the initiation of thermal decomposition.

The following table summarizes the expected and known thermal properties of these compounds.

CompoundPredicted/Observed Onset of Decomposition (Tonset)Predicted/Observed Peak Decomposition (Tpeak)Predicted Residue at 600°CKey Structural Features Influencing Stability
This compound ~250-280°C~350-400°C< 5%Allyl group as a potential initiation site, balanced by the stability of the benzyl ether and alkyl chain.
Dibenzyl Ether ~300-320°C~380-420°C< 5%High stability due to two aromatic groups.[3]
Benzyl Phenylethyl Ether Volatility and some degradation between 127°C and 200°C> 227°C< 5%Lower stability compared to more extended ethers.[3]
Poly(allyl glycidyl ether) Dependent on molecular weight, generally stable up to ~200°C~350-400°CVariablePolymer backbone with pendant allyl groups.[4]

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound is likely to proceed through a free-radical chain reaction.[5] The weaker C-O bond of the allyl ether is a probable initiation point.

Start This compound Initiation Initiation: Homolytic cleavage of the allyl C-O bond Start->Initiation Heat Allyl_Radical Allyl Radical Initiation->Allyl_Radical Pentoxybenzyl_Radical 5-(Benzyloxy)pentyl-1-oxy Radical Initiation->Pentoxybenzyl_Radical Propagation Propagation: Hydrogen abstraction Allyl_Radical->Propagation Pentoxybenzyl_Radical->Propagation Decomposition_Products Decomposition Products: Aldehydes, Alkenes, CO Propagation->Decomposition_Products

Caption: Proposed free-radical decomposition pathway.

Experimental Protocol for Thermogravimetric Analysis (TGA)

To validate the predictive model presented here, a standardized TGA experiment is necessary. The following protocol is based on the ASTM E1131 standard for compositional analysis by thermogravimetry.[6][7][8][9][10]

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to ensure a non-oxidative atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously monitor and record the sample weight as a function of temperature.

  • Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the final residual weight.

Self-Validation: The protocol's integrity is maintained through the use of a calibrated instrument and adherence to a recognized standard.[6][7][8][9][10] The results should be reproducible, with variations in Tonset and Tpeak of less than ±5°C between runs.

Causality Behind Experimental Choices

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to study the inherent thermal stability of the molecule without the influence of oxidative degradation. Benzyl ethers are known to undergo autoxidation, and an inert environment isolates the thermal decomposition pathway.[3]

  • Heating Rate: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates may not be practical.[11]

  • Temperature Range: The range of 30°C to 600°C is selected to ensure the complete decomposition of the organic molecule and to quantify any non-volatile residue.[6][7][8][9][10]

Conclusion and Future Directions

This guide provides a predictive framework for understanding the thermal degradation of this compound. Based on the analysis of its structural components and comparison with related compounds, it is anticipated to be a relatively stable molecule, with thermal decomposition likely initiating in the range of 250-280°C under inert conditions. The presence of the allyl group is predicted to be the primary determinant of its thermal lability compared to more stable dibenzyl ethers.

Experimental verification of this predictive analysis through the outlined TGA protocol is a critical next step. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide invaluable insights into the specific decomposition products and reaction mechanisms. For drug development professionals, this information is essential for defining stable formulation strategies and ensuring product quality and safety.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, .

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A Comparative Guide to the Reactivity of Benzyl and Allyl Ethers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are fundamental to achieving desired molecular transformations. Among the plethora of options for safeguarding hydroxyl functionalities, benzyl (Bn) and allyl (All) ethers are preeminent choices, each possessing a distinct reactivity profile that can be strategically exploited. This guide offers an in-depth comparison of the reactivity rates of benzyl and allyl ethers, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in the rational design of their synthetic routes.

Foundational Principles: Understanding Inherent Reactivity

The disparate reactivity of benzyl and allyl ethers stems from the unique electronic and structural features of the benzyl and allyl groups, respectively.

  • Benzyl Ethers: Characterized by their exceptional stability, benzyl ethers are robust protecting groups, tolerant of a wide array of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2] This stability is attributed to the resonance stabilization of the benzyl cation or radical intermediates that may form during cleavage.[3][4][5] The deprotection of benzyl ethers is most commonly achieved through catalytic hydrogenolysis , a process that involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.[6][7][8] Strong acids and certain oxidizing agents can also be employed for their removal.[6][9]

  • Allyl Ethers: While also stable under many acidic and basic conditions, allyl ethers are distinguished by their susceptibility to cleavage under mild conditions using palladium(0) catalysts.[2][10] This unique reactivity is a consequence of the ability of the allyl group to form a π-allyl palladium complex, which is then readily cleaved.[10][11] This specific mode of deprotection provides excellent orthogonality with many other protecting groups, a key advantage in complex syntheses.[2]

At a Glance: Key Differences in Reactivity and Deprotection

FeatureAllyl EtherBenzyl Ether
Structure R-O-CH₂CH=CH₂R-O-CH₂Ph
General Stability Stable to a wide range of non-reductive acidic and basic conditions.[10]Highly stable to acidic and basic conditions, and many oxidants/reductants.[1][2]
Primary Cleavage Method Palladium(0)-catalyzed reactions.[2]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][9]
Orthogonality High orthogonality due to specific Pd(0)-catalyzed deprotection.[2]Less orthogonal if other reducible groups (e.g., alkenes, alkynes) are present.[2]
Key Advantage Mild and highly selective deprotection conditions.[2]High stability and robustness throughout multi-step syntheses.[2]

Comparative Reactivity: A Deeper Dive into Deprotection Methods

The choice between a benzyl and an allyl protecting group often hinges on the specific reaction conditions required for their removal and the presence of other functional groups within the molecule.

The cleavage of benzyl ethers is typically achieved under reductive or strongly acidic/oxidative conditions.

  • Catalytic Hydrogenolysis: This is the most prevalent method, utilizing hydrogen gas and a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like ethanol or methanol.[8] While effective, this method can also reduce other sensitive functional groups such as alkenes, alkynes, and some nitrogen-containing groups.[1]

  • Lewis and Brønsted Acids: Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers, often at low temperatures.[9][12] Strong Brønsted acids can also be effective, but their use is limited to substrates that can withstand harsh acidic conditions.[6][13]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, which are more electron-rich.[6][14] Simple benzyl ethers may also be cleaved by DDQ, sometimes requiring photoirradiation to proceed efficiently.[6]

The removal of the allyl group is most often accomplished through palladium-catalyzed reactions that are mild and highly selective.

  • Palladium(0)-Catalyzed Deprotection: A variety of Pd(0) sources, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used in the presence of a nucleophilic scavenger.[10][15] This method is highly chemoselective and tolerates a wide range of other functional groups.

  • Isomerization followed by Hydrolysis: The allyl ether can be isomerized to the more labile enol ether using a base (like potassium t-butoxide) or a transition metal catalyst.[10][16] The resulting enol ether is then readily hydrolyzed under mild acidic conditions.[10][16]

  • Other Methods: A range of other reagents have been developed for allyl ether deprotection, including those based on samarium(II) iodide, which offers an alternative for specific substrates.[10][15]

Experimental Data: A Quantitative Comparison

The following tables provide representative data for the protection and deprotection of alcohols, illustrating the efficiency of various methods. It is important to note that yields are substrate-dependent.

Table 1: Protection of Alcohols as Allyl and Benzyl Ethers

AlcoholProtecting GroupReagents and ConditionsYield (%)Reference
1-DecanolAllylAllyl bromide, KOH (solid), solvent-freeHigh[17]
Benzyl AlcoholAllylAllyl bromide, KOH (solid), solvent-free96[17]
PhenolAllylAllyl bromide, KOH (solid), solvent-freeHigh[17]
Various AlcoholsBenzylBenzyl bromide, KOH (solid), solvent-freeHigh[17]

Table 2: Deprotection of Allyl Ethers

SubstrateCatalyst/ReagentConditionsYield (%)Reference
Aryl allyl etherPd(PPh₃)₄, K₂CO₃MeOH, RT, 1-3 h82-97[15]
Aryl allyl ether10% Pd/CBasic conditions, mild temp.High[10]
Allyl esterPd(PPh₃)₄, PyrrolidineCH₃CN, 0 °C, 0.3 hHigh[15]
Various allyl ethersSmI₂/H₂O/i-PrNH₂THF, 0 °CGood[10][15]

Table 3: Deprotection of Benzyl Ethers

SubstrateMethodReagents and ConditionsYield (%)Reference
Various benzyl ethersCatalytic HydrogenolysisH₂, 10% Pd/C, EtOH or MeOHHigh[8]
Aryl benzyl ethersLewis AcidBCl₃, pentamethylbenzene, CH₂Cl₂, -78 °CGood to Excellent[9]
p-Methoxybenzyl ethersOxidativeDDQ, CH₂Cl₂/H₂OGood to High[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for key deprotection reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol).[7]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% Pd) to the solution.[7]

  • Hydrogen Atmosphere: Seal the flask with a septum. Evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[7]

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon.[7]

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst can be pyrophoric, especially when dry.[7]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the allyl ether (1.0 mmol) in a suitable solvent such as methanol or acetonitrile.[15]

  • Reagent Addition: Add a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount), and a scavenger like potassium carbonate (K₂CO₃) or pyrrolidine.[15]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.[15]

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[15]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by column chromatography on silica gel.[15]

Visualizing the Chemistry: Mechanisms and Workflows

The following diagrams illustrate the fundamental chemical transformations and decision-making processes involved in utilizing benzyl and allyl ethers.

G cluster_benzyl Benzyl Ether Deprotection (Hydrogenolysis) cluster_allyl Allyl Ether Deprotection (Pd-Catalyzed) Bn_Start R-O-CH₂Ph Bn_Adsorbed Adsorbed on Pd surface Bn_Start->Bn_Adsorbed H₂, Pd/C Bn_Cleaved R-OH + Toluene Bn_Adsorbed->Bn_Cleaved C-O bond cleavage All_Start R-O-CH₂CH=CH₂ All_Complex π-Allyl Pd Complex All_Start->All_Complex Pd(0) All_Cleaved R-OH + Allyl scavenger adduct All_Complex->All_Cleaved Nucleophilic scavenger

Caption: General mechanisms for benzyl and allyl ether deprotection.

G Start Molecule with Hydroxyl Group Reducible_Groups Are other reducible groups present (e.g., alkenes, alkynes)? Start->Reducible_Groups Pd_Sensitive Is the molecule sensitive to Pd catalysts? Reducible_Groups->Pd_Sensitive No Use_Allyl Use Allyl Ether Reducible_Groups->Use_Allyl Yes Use_Benzyl Use Benzyl Ether Pd_Sensitive->Use_Benzyl No Consider_Alternative Consider Alternative Deprotection for Benzyl (e.g., oxidative, acidic) Pd_Sensitive->Consider_Alternative Yes

Caption: Decision workflow for selecting between allyl and benzyl ethers.

Conclusion: Strategic Implementation in Synthesis

The choice between benzyl and allyl ethers is a critical decision in the planning of a synthetic route. Benzyl ethers offer unparalleled stability, making them ideal for protecting alcohols through numerous synthetic steps. However, their deprotection often requires conditions that may not be compatible with other functional groups. In contrast, allyl ethers provide a highly selective and mild deprotection route via palladium catalysis, offering excellent orthogonality. By understanding the distinct reactivity profiles and having access to robust experimental protocols, researchers can strategically leverage these protecting groups to navigate the complexities of modern organic synthesis with greater efficiency and success.

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